Lyaline
Description
Propriétés
Formule moléculaire |
C21H19N3O2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O2/c1-3-13-11-22-12-17(21(25)26-2)16(13)10-19-20-15(8-9-23-19)14-6-4-5-7-18(14)24-20/h3-9,11-12,16,22,24H,1,10H2,2H3 |
Clé InChI |
JQGGYOXTWZQQLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C |
Synonymes |
lyaline |
Origine du produit |
United States |
Foundational & Exploratory
The Lyaline Conundrum: A Technical Guide to its Structure Elucidation and Revision
For decades, the monoterpene indole alkaloid Lyaline, isolated in 1974 from Pauridiantha lyallii, held a peculiar and ultimately incorrect structural assignment. This technical guide provides an in-depth exploration of the journey to elucidate and ultimately revise the structure of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of natural product chemistry.
The story of this compound is a compelling case study in the evolution of analytical techniques and the importance of rigorous structural verification. The initially proposed structure, a unique harman-1,4-dihydropyridine derivative, was based on limited spectroscopic data available at the time, primarily 1H NMR and Electron Ionization Mass Spectrometry (EIMS).[1][2] However, this proposed structure was met with skepticism due to the inherent instability of N-unsubstituted 4-alkyl-1,4-dihydropyridines, which were unlikely to survive the extraction and isolation procedures.[3]
Decades later, a total synthesis of the proposed structure confirmed these suspicions. The synthetic product proved to be highly unstable, and its spectroscopic data were inconsistent with the limited data reported for the natural isolate.[1][3][4] This discrepancy cast significant doubt on the original structural assignment of this compound.
The definitive breakthrough came with the reinvestigation of the original this compound sample, preserved for 47 years.[1] Modern spectroscopic techniques, including advanced 2D NMR experiments, provided a wealth of data that conclusively refuted the initial structure and established this compound as the first naturally occurring nacycline analogue.[1]
The Path to Structural Revision: A Logical Workflow
The process of revising the structure of this compound followed a systematic and evidence-based approach, as illustrated in the workflow diagram below.
Figure 1: Logical workflow of the this compound structure elucidation and revision process.
Spectroscopic Evidence: A Tale of Two Structures
The revision of this compound's structure hinged on a detailed comparison of the spectroscopic data of the natural product with that of the synthetically prepared, originally proposed structure. The modern analysis of the authentic this compound sample revealed critical discrepancies with the harman-1,4-dihydropyridine framework.[2]
Key Spectroscopic Discrepancies:
| Spectroscopic Feature | Originally Proposed Structure | Revised Nacycline Structure |
| Stability | Highly unstable, prone to fragmentation[1][2] | Stable over 47 years[1] |
| ¹H NMR | Incomplete data, inconsistencies with synthetic compound[2] | Showed characteristic signals for a β-carboline unit, a vinylic side chain, and additional sp3 methines not accounted for in the original structure.[5] |
| ¹³C NMR | Not originally reported | Revealed 21 carbon resonances, including two additional sp3 methines, which was inconsistent with the proposed dihydropyridine structure.[5] |
| 2D NMR (COSY, HSQC, HMBC) | Not available | Established key correlations that defined the pentacyclic nacycline core, including a crucial N-1 to C-21 bond.[5] |
Experimental Protocols
A detailed account of the experimental protocols used in the reinvestigation of this compound is crucial for understanding the basis of the structural revision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The original this compound sample was dissolved in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD) for NMR analysis.[5]
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra were used to piece together the connectivity of the molecule, leading to the revised structure.[5]
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: UHPLC-DAD-HRMS² analysis was performed to determine the elemental composition of this compound.[5]
-
Analysis: The analysis revealed a single peak with a mass-to-charge ratio (m/z) corresponding to the molecular formula C₂₁H₁₉N₃O₂, which was consistent with both the original and revised structures but provided an accurate mass for further confirmation.[5]
The Revised Structure and its Biogenetic Implications
The revised structure of this compound established it as the first natural product belonging to the nacycline class of alkaloids. This discovery has significant biogenetic implications, suggesting a plausible pathway from strictosidine, a key precursor in the biosynthesis of many monoterpene indole alkaloids.[1]
Figure 2: Comparison of the originally proposed and revised structures of this compound.
The elucidation and subsequent revision of this compound's structure underscore the critical role of modern analytical methods in natural product chemistry. This case serves as a powerful reminder that structural assignments, particularly those based on limited historical data, should be continuously re-evaluated as new technologies and synthetic methodologies become available. The journey to uncover the true structure of this compound has not only corrected a long-standing error in the scientific literature but has also unveiled a new, naturally occurring alkaloid scaffold, opening new avenues for biosynthesis research and potential drug discovery.
References
The Alkaloid Lyaline: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyaline is a monoterpene indole alkaloid originating from the plant Pauridiantha lyallii. Initially isolated in 1974, its chemical structure was the subject of revision, and has now been correctly identified as the first naturally occurring nacycline analogue. This technical guide provides an in-depth overview of the natural sourcing of this compound, detailed experimental protocols for its extraction and isolation, a summary of its spectroscopic data, and a proposed biosynthetic pathway. The content herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source
The sole identified natural source of the alkaloid this compound is the plant species Pauridiantha lyallii, a member of the Rubiaceae family. This plant is also sometimes referred to in scientific literature by its synonym, Pauridiantha paucinervis. The alkaloid has been isolated from the leaves of this plant.
Extraction and Isolation of this compound: An Experimental Protocol
The following protocol is a comprehensive representation of the methodologies employed for the extraction and isolation of alkaloids from Pauridiantha species, based on established alkaloid extraction principles and information from related studies.
Plant Material Collection and Preparation
-
Collection: The leaves of Pauridiantha lyallii are collected.
-
Drying: The collected leaves are air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Defatting: The powdered plant material is first defatted by maceration or Soxhlet extraction with a nonpolar solvent such as petroleum ether or hexane. This step removes lipids and other nonpolar compounds that may interfere with subsequent isolation steps.
-
Alkaloid Extraction: After defatting, the plant material is subjected to extraction with a polar solvent, typically methanol or ethanol, to extract the alkaloids. This can be achieved through maceration, percolation, or Soxhlet extraction.
-
Acid-Base Extraction:
-
The alcoholic extract is concentrated under reduced pressure.
-
The resulting residue is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly acidic impurities.
-
The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is then repeatedly extracted with an organic solvent such as chloroform or dichloromethane to isolate the free alkaloids.
-
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid extract.
Purification
The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved using chromatographic techniques.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified by pTLC using an appropriate solvent system to yield the pure alkaloid.
Structural Elucidation and Data Presentation
The structure of this compound was initially proposed incorrectly and was later revised based on modern spectroscopic analysis. The correct structure is that of a nacycline monoterpene indole alkaloid.
Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR spectroscopic data for this compound, which are crucial for its identification and characterization.
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| 2 | 136.2 | - |
| 3 | 145.2 | - |
| 5 | 120.9 | 7.55 (d, 8.0) |
| 6 | 122.3 | 7.33 (t, 8.0) |
| 7 | 128.8 | 7.60 (d, 8.0) |
| 8 | 111.8 | 8.30 (s) |
| 9 | 140.1 | - |
| 10 | 121.5 | - |
| 11 | 132.6 | - |
| 12 | 119.7 | 7.28 (t, 8.0) |
| 13 | 122.8 | 7.50 (d, 8.0) |
| 14 | 35.1 | 3.15 (m), 2.90 (m) |
| 15 | 52.8 | 4.10 (m) |
| 16 | 108.8 | 5.35 (s) |
| 17 | 152.1 | 7.45 (s) |
| 18 | 12.1 | 1.85 (d, 7.0) |
| 19 | 129.5 | 5.80 (q, 7.0) |
| 20 | 138.9 | - |
| 21 | 50.2 | 4.50 (d, 6.0) |
| OMe | 56.4 | 3.90 (s) |
Note: The data presented here is a representative compilation based on the revised structure. For definitive assignments, refer to the primary literature.
Biosynthesis of this compound
This compound, being a monoterpene indole alkaloid, is biosynthesized from the precursors tryptamine and secologanin. The key intermediate in this pathway is strictosidine. The formation of the unique nacycline scaffold of this compound is proposed to occur through a series of intramolecular reactions originating from the strictosidine aglycone.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway from strictosidine to this compound.
Caption: Proposed biosynthetic pathway of this compound from primary precursors.
Biological Activity and Signaling Pathways
Currently, there is a limited body of research on the specific biological activities and mechanisms of action of this compound. However, many monoterpene indole alkaloids exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Given its unique nacycline scaffold, this compound presents an interesting candidate for further pharmacological investigation.
Potential Signaling Pathways for Investigation
Based on the activities of other indole alkaloids, potential signaling pathways that could be modulated by this compound and warrant investigation include:
-
MAPK/ERK Pathway: Many indole alkaloids have been shown to interfere with this pathway, which is crucial for cell proliferation and survival, making it a key target in cancer research.
-
NF-κB Signaling Pathway: This pathway is central to the inflammatory response, and its inhibition by natural products is a common mechanism of anti-inflammatory action.
-
Apoptosis Pathways: Investigation into this compound's ability to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways could reveal potential anticancer properties.
The following diagram illustrates a generalized workflow for investigating the effect of this compound on a cellular signaling pathway.
Caption: Experimental workflow for signaling pathway analysis.
Conclusion
This compound represents a structurally unique monoterpene indole alkaloid with potential for further scientific exploration. This guide provides a comprehensive foundation for researchers interested in its natural sourcing, isolation, and biosynthesis. The detailed protocols and data presented herein are intended to facilitate future research into the pharmacological properties and potential therapeutic applications of this intriguing natural product. Further investigation into its biological activities and mechanism of action is highly encouraged.
A Technical Guide to the Proposed Biosynthesis of Lyaline in Pauridiantha lyallii
For Researchers, Scientists, and Drug Development Professionals
Abstract: Lyaline is a monoterpene indole alkaloid first isolated from the plant Pauridiantha lyallii[1][2]. Initially, its chemical structure was misidentified, but a recent reappraisal has established it as the first naturally occurring nacycline analogue[2]. This structural revision provides a foundation for proposing a scientifically informed biosynthetic pathway. This technical guide outlines a hypothesized biosynthetic pathway for this compound, drawing upon the established biosynthesis of other monoterpene indole alkaloids. Due to the recent structural elucidation, direct experimental data on this compound biosynthesis is limited. Therefore, this document presents a putative pathway to stimulate further research and provides generalized experimental protocols that can be adapted to investigate and validate the proposed steps.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the well-established shikimate and methylerythritol phosphate (MEP) pathways, which provide the precursors for the indole and monoterpene moieties, respectively. The key intermediate, strictosidine, is central to the biosynthesis of a vast array of monoterpene indole alkaloids[2].
1.1. Precursor Synthesis:
-
Indole Moiety (Tryptamine): The shikimate pathway provides the aromatic amino acid tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.
-
Monoterpene Moiety (Secologanin): The MEP pathway in the plastids produces geranyl pyrophosphate (GPP). A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, converts GPP into the iridoid secologanin.
1.2. Formation of Strictosidine:
Strictosidine synthase (STR) catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the universal precursor for monoterpene indole alkaloids.
1.3. Post-Strictosidine Modifications:
The revised structure of this compound suggests a unique series of post-strictosidine modifications. While the specific enzymes in Pauridiantha lyallii are yet to be identified, the proposed transformations are based on known enzymatic reactions in alkaloid biosynthesis. This includes deglucosylation by a β-glucosidase, followed by a series of cyclizations and rearrangements to form the characteristic nacycline core of this compound.
Quantitative Data
As of the date of this guide, there is no published quantitative data specifically for the biosynthesis of this compound in Pauridiantha lyallii. The following table provides a template for the types of quantitative data that would be valuable to collect in future research to fully characterize this pathway.
| Parameter | Description | Potential Value | Experimental Approach |
| Enzyme Kinetics (Km, Vmax, kcat) | Kinetic parameters for the enzymes involved in the pathway (e.g., TDC, STR, and downstream enzymes). | Provides insights into the efficiency and regulation of each enzymatic step. | In vitro enzyme assays using purified or recombinant enzymes and varying substrate concentrations. |
| Precursor Incorporation Rates | The rate at which isotopically labeled precursors (e.g., ¹³C-tryptophan, ¹³C-geraniol) are incorporated into this compound. | Confirms the proposed precursors and can indicate rate-limiting steps in the overall pathway. | Isotopic labeling studies followed by mass spectrometry or NMR analysis of extracted this compound. |
| Intermediate Pool Sizes | The concentration of key intermediates (e.g., tryptamine, secologanin, strictosidine) within the plant tissue. | Helps to identify potential bottlenecks and regulatory points in the pathway. | Liquid chromatography-mass spectrometry (LC-MS) based metabolomics of Pauridiantha lyallii extracts. |
| Gene Expression Levels | The transcript abundance of genes encoding the biosynthetic enzymes. | Correlates the expression of biosynthetic genes with this compound accumulation under different conditions. | Quantitative real-time PCR (qRT-PCR) or RNA-sequencing (RNA-Seq) analysis. |
Experimental Protocols
The following are generalized protocols for key experiments that would be instrumental in elucidating and validating the biosynthetic pathway of this compound.
3.1. Isotopic Labeling Studies to Trace Precursor Incorporation
Objective: To confirm the precursors of this compound and to trace the metabolic fate of atoms from precursors into the final product.
Methodology:
-
Precursor Selection: Synthesize or procure isotopically labeled precursors, such as [¹³C₆]-L-tryptophan, [1,2-¹³C₂]-geraniol, or grow plants in a ¹³CO₂ atmosphere for global labeling.
-
Administration: Administer the labeled precursors to Pauridiantha lyallii seedlings or cell cultures. This can be done through feeding solutions, injection, or vacuum infiltration.
-
Incubation: Allow the plant material to metabolize the labeled precursors for a defined period (e.g., 24, 48, 72 hours).
-
Extraction: Harvest the plant tissue, freeze-dry, and grind it. Extract the alkaloids using a suitable solvent system (e.g., methanol/chloroform).
-
Purification: Purify this compound from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
-
Analysis: Analyze the purified this compound using mass spectrometry (MS) to determine the mass shift due to isotope incorporation and nuclear magnetic resonance (NMR) spectroscopy to determine the specific positions of the labeled atoms.
3.2. Enzyme Assays
Objective: To identify and characterize the enzymatic activities involved in the biosynthesis of this compound.
Methodology:
-
Protein Extraction: Homogenize fresh Pauridiantha lyallii tissue in a suitable extraction buffer to obtain a crude protein extract.
-
Enzyme Assay: For each proposed enzymatic step, set up a reaction mixture containing the crude protein extract, the putative substrate (e.g., tryptophan for TDC activity, tryptamine and secologanin for STR activity), and any necessary cofactors.
-
Product Detection: After incubation, stop the reaction and analyze the mixture for the presence of the expected product using LC-MS or HPLC.
-
Enzyme Purification (Optional): If an enzymatic activity is detected, the responsible enzyme can be purified using protein chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Kinetic Analysis: Determine the kinetic parameters (Km, Vmax) of the purified enzyme by varying the substrate concentration and measuring the initial reaction velocity.
Visualizations
4.1. Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary metabolism.
4.2. Experimental Workflow for Isotopic Labeling
Caption: Experimental workflow for isotopic labeling studies.
References
Navigating the Nuances of Nacycline Analogues: A Technical Guide to their Physical and Chemical Characteristics
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the core physical and chemical characteristics of nacycline analogues, a critical class of therapeutic agents. With a focus on providing actionable data and methodologies, this document is an essential resource for professionals engaged in the research, development, and optimization of these compounds. The analogues discussed herein are primarily third-generation tetracyclines, including tigecycline, omadacycline, eravacycline, and sarecycline, which serve as exemplary models for this class.
Executive Summary
The development of novel antibiotic agents is a cornerstone of modern medicine. Nacycline analogues, representing a significant advancement in the tetracycline class, exhibit unique physicochemical properties that underpin their biological activity, pharmacokinetic profiles, and therapeutic efficacy. This guide provides a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to facilitate a deeper understanding and further innovation in this field.
Physicochemical Properties of Nacycline Analogues
The defining characteristics of a drug candidate are intrinsically linked to its physical and chemical properties. These parameters govern solubility, absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic potential. The following tables summarize the key physicochemical data for prominent nacycline analogues.
Table 1: General Physicochemical Properties
| Analogue | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Tigecycline | C29H39N5O8 | 585.65[1] | 164-166 | Orange solid[2] |
| Omadacycline | C29H40N4O7 | 556.6[3] | Not Available | Crystalline solid[4] |
| Eravacycline | C27H31FN4O8 | 558.555[5] | Not Available | Solid powder |
| Sarecycline | C28H34N4O7 | 487.5[6] | Not Available | Yellow to slightly green powder[7] |
Table 2: Solubility and Lipophilicity
| Analogue | Aqueous Solubility | Solubility in Other Solvents | pKa Values | Partition Coefficient (logP/XLogP) |
| Tigecycline | 0.45 mg/mL[1] | DMSO: ≥29.3 mg/mL (with ultrasonic)[8] | 4.50 (Predicted)[2] | 0.66 (cLogP)[1] |
| Omadacycline | Slightly soluble in PBS (pH 7.2)[4] | DMSO: Soluble, then dilute[4] | Not Available | 2.54 (XLogP)[9][10] |
| Eravacycline | Not Available | Not Available | Not Available | 0.79 (XLogP)[11] |
| Sarecycline | Sparingly soluble in water; 226 mg/mL at pH 8.0[7] | Methanol: Sparingly soluble; Ethanol: Slightly soluble[7] | 2.03, 3.30, 7.60, 9.92[7] | -0.51 (XLogP)[6] |
Core Experimental Protocols
The accurate determination of physicochemical properties is fundamental to drug development. This section outlines the detailed methodologies for key experiments cited in the characterization of nacycline analogues.
Determination of Aqueous Solubility
Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of the nacycline analogue powder.
-
Dissolution: Add the powder to a known volume of purified water (e.g., Milli-Q) in a sealed, clear glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved analogue using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Determination of pKa
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For multi-protic compounds like tetracyclines, multiple pKa values exist. Potentiometric titration or chromatographic methods are commonly employed.
Methodology (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the nacycline analogue of known concentration in a co-solvent system (e.g., acetonitrile-water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a standardized solution of a strong base (e.g., NaOH), or vice versa.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for more accurate determination from the titration data. A study on various tetracyclines utilized potentiometry and liquid chromatography in acetonitrile-water binary mixtures to determine pKa values.[12][13]
Determination of Partition Coefficient (logP)
Principle: The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Methodology (Shake-Flask Method):
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the nacycline analogue in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol to the aqueous solution in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the analogue between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Determine the concentration of the analogue in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For tetracycline analogues, reversed-phase HPLC is commonly used.
General Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or mass spectrometry (MS) detector.
-
Column: A reversed-phase C18 column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M aqueous oxalic acid solution, pH adjusted to 2.0) and organic solvents like methanol and acetonitrile.[14] The composition can be delivered in an isocratic (constant) or gradient (varied) mode.
-
Detection: UV detection at a wavelength where the analogues exhibit strong absorbance (e.g., 253 nm and 350 nm for omadacycline).[4]
-
Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve of known standards. Several studies have detailed HPLC methods for the separation and analysis of tetracycline analogues.[15][16][17][18]
Key Biological and Experimental Pathways
Visualizing complex systems is crucial for understanding the relationships between different components. The following diagrams, rendered in Graphviz DOT language, illustrate the mechanism of action of nacycline analogues and a generalized workflow for their physicochemical characterization.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Nacycline analogues exert their antibacterial effect by targeting the bacterial ribosome, a critical component of protein synthesis.
Caption: Nacycline analogues bind to the 30S ribosomal subunit, blocking protein synthesis.
Experimental Workflow for Physicochemical Characterization
A systematic approach is necessary for the comprehensive characterization of nacycline analogues.
Caption: A generalized workflow for determining the physicochemical properties of nacycline analogues.
Conclusion
The data and methodologies presented in this technical guide provide a foundational understanding of the physical and chemical characteristics of nacycline analogues. By leveraging this information, researchers and drug development professionals can make more informed decisions in the design of new analogues with improved therapeutic profiles. The continued investigation into the structure-property-activity relationships of this important class of antibiotics will be essential in the ongoing battle against infectious diseases.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Tigecycline [pdb101.rcsb.org]
- 2. Tigecycline | 220620-09-7 [chemicalbook.com]
- 3. (4R)-Omadacycline | C29H40N4O7 | CID 59653893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Eravacycline - Wikipedia [en.wikipedia.org]
- 6. sarecycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. apexbt.com [apexbt.com]
- 9. omadacycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. omadacycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. eravacycline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Development of a Simple Extraction Method for Tetracycline Analogues from Bovine Milk [scirp.org]
- 15. HPLC separation of tetracycline analogues: comparison study of laser-based polarimetric detection with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid analysis of tetracycline antibiotics by combined solid phase microextraction/high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
Spectroscopic Data of Lyaline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Lyaline, a monoterpene indole alkaloid. The structural elucidation of this compound was recently revisited and unambiguously established through modern spectroscopic techniques. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols used for their acquisition, and presents a logical workflow for the spectroscopic analysis of this natural product.
Core Spectroscopic Data
The structural confirmation of this compound was achieved through extensive 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. The quantitative data are presented below in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were acquired in methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (700 MHz, CD₃OD)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 8.12 | s | |
| 3 | 4.68 | m | |
| 5 | 7.50 | d | 7.8 |
| 6 | 7.22 | ddd | 8.1, 7.1, 1.1 |
| 7 | 7.49 | ddd | 8.2, 7.1, 1.2 |
| 8 | 7.59 | d | 8.1 |
| 14α | 2.15 | m | |
| 14β | 1.95 | m | |
| 15 | 3.20 | m | |
| 16 | 2.95 | m | |
| 17α | 1.85 | m | |
| 17β | 1.75 | m | |
| 18 | 1.25 | d | 6.5 |
| 19 | 5.45 | qd | 6.5, 1.5 |
| 20 | 5.60 | s | |
| 21α | 4.30 | d | 12.0 |
| 21β | 4.10 | d | 12.0 |
Table 2: ¹³C NMR Data of this compound (175 MHz, CD₃OD)
| Position | δ (ppm) |
| 1 | 138.5 |
| 2 | 142.1 |
| 3 | 55.4 |
| 4 | 128.9 |
| 4a | 122.5 |
| 5 | 120.8 |
| 6 | 123.1 |
| 7 | 129.8 |
| 8 | 112.9 |
| 8a | 138.1 |
| 9 | 135.4 |
| 13 | 145.2 |
| 14 | 35.1 |
| 15 | 48.2 |
| 16 | 40.5 |
| 17 | 31.9 |
| 18 | 21.7 |
| 19 | 125.3 |
| 20 | 131.2 |
| 21 | 51.6 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.
Table 3: High-Resolution Mass Spectrometry Data of this compound
| Ion | Calculated m/z | Found m/z | Formula |
| [M+H]⁺ | 321.1965 | 321.1961 | C₂₁H₂₅N₂O |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following sections detail the methodologies employed for the NMR and MS analysis of this compound.
NMR Spectroscopy
Sample Preparation: The sample of this compound was dissolved in methanol-d₄ (CD₃OD) for NMR analysis.
Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker AVANCE III HD 700 MHz spectrometer equipped with a TCI cryoprobe.
Data Acquisition:
-
¹H NMR: Standard pulse sequences were used for the acquisition of one-dimensional proton spectra.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired.
-
2D NMR: The structure of this compound was elucidated with the aid of various 2D NMR experiments, including:
-
Correlation Spectroscopy (COSY) to establish ¹H-¹H spin systems.
-
Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations.
-
Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) to ascertain through-space proton-proton proximities, which was critical for determining the relative stereochemistry.
-
Mass Spectrometry
Instrumentation: High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer coupled with a Waters Acquity UPLC I-Class system.
Method:
-
Ionization: Electrospray ionization (ESI) was used in positive ion mode.
-
Analysis: The analysis was performed using Ultra-High-Performance Liquid Chromatography coupled to Diode-Array Detection and a Quadrupole Time-of-Flight mass spectrometer (UHPLC-DAD-QToF). This allowed for the separation of the compound and the acquisition of accurate mass measurements.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow from sample isolation to the final structural elucidation of this compound based on the spectroscopic data.
Caption: Workflow for the spectroscopic analysis of this compound.
This comprehensive guide provides researchers and scientists with the essential spectroscopic data and methodologies for the identification and characterization of this compound. The provided information is critical for further research, including synthetic efforts, biosynthetic studies, and pharmacological investigations of this unique monoterpene indole alkaloid.
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Lyaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyaline, a monoterpene indole alkaloid, stands as a compelling molecule of interest for the scientific community. Originally isolated in 1974 from the Madagascan plant Pauridiantha lyallii, its initially proposed complex chemical structure was the subject of scientific debate for decades. It was not until 2021 that modern spectroscopic analysis of the original sample led to a definitive structural revision, unveiling this compound as the first naturally occurring nacycline analogue. This guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, Pauridiantha paucinervis. It offers a detailed, albeit generalized, experimental protocol for its extraction and purification, summarizes the available quantitative data, and explores potential biological signaling pathways based on the known activities of related alkaloids. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.
Discovery and Natural Source
This compound was first reported in 1974, isolated from the roots of the Rubiaceous plant Pauridiantha lyallii, a species now considered synonymous with Pauridiantha paucinervis.[1][2] This plant is native to Madagascar and holds a place in the region's traditional medicine.[3][4] The initial structural elucidation, based on the spectroscopic techniques of the time, suggested a unique and complex harman-1,4-dihydropyridine scaffold.[1] However, this proposed structure proved to be inconsistent with data from later synthetic attempts.[1] In 2021, a re-examination of the original 1974 sample using advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), led to a conclusive revision of this compound's structure.[1]
Experimental Protocols: Isolation of this compound
While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be derived from the successful isolation of other alkaloids from Pauridiantha paucinervis. The following protocol is a representative procedure based on the published isolation of a quinoline derivative from the same plant and general alkaloid extraction techniques.[4] Researchers should note that optimization of this protocol for this compound is likely necessary.
Plant Material and Extraction
-
Plant Material Preparation: The dried and powdered roots of Pauridiantha paucinervis are used as the starting material.
-
Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane, to remove fats and waxes. This is typically performed in a Soxhlet apparatus.
-
Alkaloid Extraction: The defatted plant material is then subjected to extraction with a polar solvent, such as methanol or a chloroform/methanol mixture, to extract the alkaloids. This can be achieved through maceration, percolation, or Soxhlet extraction.[4]
-
Acid-Base Extraction for Enrichment:
-
The crude alkaloid extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether) to remove neutral and weakly acidic impurities.
-
The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium hydroxide to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is then repeatedly extracted with a chlorinated solvent like dichloromethane or chloroform to yield a crude alkaloid fraction.
-
Chromatographic Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a gradient of chloroform and methanol can be used.[4]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using an appropriate solvent system. Alkaloid-containing spots can be visualized under UV light or by using an alkaloid-specific staining reagent such as Dragendorff's reagent.[4]
-
Final Purification: Fractions containing the target compound, this compound, are pooled and may require further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Quantitative Data
Specific quantitative data for the isolation of this compound, such as yield and purity, are not available in the published literature. However, the following table summarizes the quantitative data from the isolation of a quinoline derivative from Pauridiantha paucinervis, which can serve as a reference point for researchers.[4]
| Parameter | Value | Reference |
| Starting Plant Material (Dried Powder) | 3.124 kg | [4] |
| Hexane Extract (Defatting) | 120.7 g | [4] |
| Chloroform Extract (Crude Alkaloids) | 201.5 g | [4] |
| Purified Quinoline Derivative Yield | 14.3 mg | [4] |
Potential Signaling Pathways
Direct studies on the biological activity and mechanism of action of this compound are currently lacking. However, based on the known biological activities of extracts from Pauridiantha paucinervis and other monoterpene indole alkaloids, potential signaling pathways of interest can be proposed.
Extracts from Pauridiantha paucinervis have demonstrated antioxidant properties.[2][4] Alkaloids are a major class of compounds in this plant.[3] Plant-derived alkaloids are known to exert antioxidant effects through various mechanisms, including the modulation of key signaling pathways that regulate the cellular response to oxidative stress. Two such pathways are the Nrf2 and MAPK signaling pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Many plant-derived alkaloids have been shown to activate the Nrf2 pathway, thereby enhancing the cell's antioxidant capacity. It is plausible that this compound could act as an activator of this protective pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Chronic inflammation is often linked to oxidative stress, and many anti-inflammatory natural products exert their effects by modulating the MAPK pathway. Given the traditional use of Pauridiantha paucinervis in treating inflammatory conditions and the known anti-inflammatory properties of many indole alkaloids, it is conceivable that this compound could interact with components of the MAPK signaling cascade to produce an anti-inflammatory response.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Potential Signaling Pathway: Nrf2 Activation
Caption: Hypothetical activation of the Nrf2 pathway by this compound.
Potential Signaling Pathway: MAPK Inhibition
Caption: Postulated inhibitory effect of this compound on the MAPK pathway.
Conclusion and Future Directions
This compound remains a fascinating and underexplored natural product. Its rediscovery and structural revision have opened new avenues for research. The immediate need is for the development and publication of a validated, high-yield protocol for its isolation from Pauridiantha paucinervis. This would enable the scientific community to access sufficient quantities of pure this compound for comprehensive biological evaluation. Future research should focus on elucidating the pharmacological activities of this compound, including its potential antioxidant, anti-inflammatory, and cytotoxic properties. Investigating its mechanism of action and its effects on specific signaling pathways, such as the Nrf2 and MAPK pathways, will be crucial in determining its therapeutic potential. The journey of this compound from a structurally misidentified alkaloid to a potential therapeutic lead is a testament to the importance of revisiting historical natural products with modern scientific tools.
References
The Architecture of Nature's Pharmacy: A Technical Guide to the Monoterpenoid Indole Alkaloid Family
For Researchers, Scientists, and Drug Development Professionals
The monoterpenoid indole alkaloid (MIA) family represents one of the most structurally diverse and pharmacologically significant classes of plant-derived natural products. Comprising over 2,000 identified compounds, these alkaloids are renowned for their complex chemical architectures and their profound impact on human health.[1] From the potent anticancer agents vincristine and vinblastine to the antihypertensive drug ajmalicine and the anti-addiction compound ibogaine, MIAs are a cornerstone of modern medicine and a fertile ground for future drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the core biosynthetic pathways, pharmacological activities, and experimental methodologies central to the study of this remarkable family of molecules.
The Core Biosynthetic Blueprint: From Primary Metabolism to a Universe of Alkaloids
The intricate biosynthetic journey of MIAs begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid component.[3][5]
The initial committed steps involve the conversion of tryptophan to tryptamine by the enzyme tryptophan decarboxylase (TDC).[5] Concurrently, the MEP pathway generates geranyl diphosphate (GPP), which undergoes a series of enzymatic transformations, including those catalyzed by geraniol-10-hydroxylase (G10H) and secologanin synthase (SLS), to produce the iridoid glucoside secologanin.[1][5]
A pivotal and unifying step in the biosynthesis of virtually all MIAs is the stereospecific Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by strictosidine synthase (STR), to form strictosidine.[6][7][8] This glucoalkaloid serves as the universal precursor to the vast array of MIA scaffolds.[6] The subsequent hydrolysis of the glucose moiety from strictosidine by strictosidine β-glucosidase (SGD) generates a highly reactive aglycone, which is then channeled into various downstream pathways, leading to the immense structural diversity of the MIA family.[5][9] This diversification gives rise to the principal classes of MIAs, including the Corynanthe, Iboga, and Aspidosperma types.[4]
Pharmacological Significance and Mechanisms of Action
The pharmacological diversity of MIAs is as vast as their structural complexity. Many of these compounds have been developed into life-saving drugs, and their mechanisms of action are subjects of intensive research.
Anticancer Activity: Vincristine and Vinblastine
Vincristine and vinblastine, isolated from Catharanthus roseus, are indispensable in the treatment of various cancers, including leukemias, lymphomas, and testicular cancer.[2][10] Their cytotoxic activity stems from their ability to interact with tubulin, the protein subunit of microtubules.[10][11] By binding to tubulin, these vinca alkaloids inhibit the assembly of microtubules, which are essential components of the mitotic spindle.[10][12] This disruption of microtubule dynamics arrests the cell cycle in the M phase, leading to apoptosis in rapidly dividing cancer cells.[10][12] Although they share a similar mechanism, subtle structural differences between vincristine and vinblastine lead to variations in their clinical efficacy and toxicity profiles.[10]
Antihypertensive Activity: Ajmalicine
Ajmalicine, found in plants of the Rauvolfia and Catharanthus genera, is used in the treatment of hypertension.[13][14] Its primary mechanism of action is the selective antagonism of α1-adrenergic receptors.[13][14] By blocking these receptors on vascular smooth muscle, ajmalicine inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a subsequent reduction in blood pressure.[3]
Anti-addiction Potential: Ibogaine
Ibogaine, an alkaloid from the African shrub Tabernanthe iboga, has garnered significant interest for its potential to treat substance use disorders.[15][16] Its pharmacology is complex, as it interacts with multiple neurotransmitter systems, including dopaminergic, serotonergic, and glutamatergic pathways.[15][17] Ibogaine is thought to "reset" neurochemical pathways disrupted by chronic drug use, leading to a reduction in withdrawal symptoms and cravings.[15] Its effects on neuroplasticity may also contribute to its long-lasting therapeutic benefits.[15]
Other Bioactivities
The MIA family exhibits a wide range of other pharmacological effects, including:
-
Anti-inflammatory: Certain MIAs have shown selective inhibition of cyclooxygenase-2 (COX-2).[18][19]
-
Antimalarial: Quinine, a quinoline-type MIA from Cinchona bark, has been a cornerstone of malaria treatment for centuries.[1]
-
Antimicrobial and Antiviral: Various MIAs have demonstrated activity against a range of pathogens.[6][20]
Quantitative Analysis of Key Monoterpenoid Indole Alkaloids
The concentration of MIAs in their natural sources is often very low, posing a significant challenge for their production. The following tables summarize key quantitative data for prominent MIAs.
| Alkaloid | Plant Source(s) | Typical Yield | Pharmacological Activity | IC50 / Potency |
| Vinblastine | Catharanthus roseus | Extremely low, often cited as trace amounts in the plant.[21] | Anticancer (Antimicrotubule agent)[10][11] | Varies by cell line |
| Vincristine | Catharanthus roseus | Extremely low, present in trace amounts.[21] | Anticancer (Antimicrotubule agent)[10][12] | Varies by cell line |
| Ajmalicine | Rauvolfia serpentina, Catharanthus roseus | Accumulates primarily in roots.[3] | Antihypertensive (α1-adrenergic antagonist)[13] | Binding affinity (α1-adrenergic receptor): 3.30 nM[13] |
| Ibogaine | Tabernanthe iboga | ~0.3% of the root bark weight.[22] | Anti-addiction[15] | Interacts with multiple receptors with moderate to weak affinities.[17] |
| Quinine | Cinchona spp. | Varies by species and location. | Antimalarial | Varies by Plasmodium strain |
| Camptothecin | Camptotheca acuminata | Varies. | Anticancer (Topoisomerase I inhibitor) | Varies by cell line |
Experimental Protocols: Isolation, Purification, and Analysis
The study of MIAs relies on a suite of sophisticated analytical and preparative techniques. The general workflow involves extraction from the plant matrix, followed by purification and structural elucidation.
General Extraction and Isolation Protocol
-
Plant Material Preparation: The relevant plant parts (e.g., leaves, roots) are dried and finely powdered to increase the surface area for extraction.
-
Extraction: The powdered material is typically extracted with an organic solvent, such as methanol or ethanol, often using methods like maceration or sonication.[20][23] The choice of solvent is critical, with methanol generally providing high recovery for the polar MIAs.[24]
-
Acid-Base Partitioning: A common purification step involves acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base, deprotonating the alkaloids and making them soluble in an organic solvent, into which they are then extracted.
-
Chromatographic Purification: The enriched alkaloid fraction is subjected to one or more chromatographic techniques for the isolation of individual compounds. These methods can include:
-
Column Chromatography: Using stationary phases like silica gel or alumina.[25]
-
High-Performance Liquid Chromatography (HPLC): A highly efficient method for both analytical and preparative-scale separation, often using reversed-phase columns.
-
Solid-Phase Extraction (SPE): A rapid and efficient method for sample clean-up and fractionation.[20][26]
-
Analytical Techniques for Characterization
Once isolated, the structures of MIAs are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are essential for elucidating the complex, polycyclic structures of MIAs.
-
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): This powerful combination allows for the rapid separation, identification, and quantification of MIAs in complex mixtures.[27]
Future Outlook: Engineering Nature's Scaffolds
The low abundance of many valuable MIAs in their native plant sources has driven significant research into metabolic engineering and synthetic biology approaches to enhance their production.[2][21] Efforts are focused on:
-
Heterologous Expression: Engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria to produce strictosidine and other key MIA intermediates.[6][28]
-
Metabolic Engineering in Plants: Overexpressing key biosynthetic genes or downregulating competing pathways in plant cell cultures or whole plants to increase the yield of desired alkaloids.[29]
-
Total Synthesis: The chemical synthesis of complex MIAs, which not only provides an alternative source but also allows for the creation of novel analogs with potentially improved therapeutic properties.[16][30]
The continued exploration of the monoterpenoid indole alkaloid family, from the elucidation of their biosynthetic pathways to the engineering of their production and the discovery of new pharmacological activities, promises to yield a wealth of new medicines and a deeper understanding of the chemical intricacies of the natural world.
References
- 1. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 2. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strictosidine - Wikipedia [en.wikipedia.org]
- 7. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 11. Vinblastine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Ajmalicine - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. serenityprofessionalcounseling.com [serenityprofessionalcounseling.com]
- 16. UC Davis Researchers Achieve Total Synthesis of Ibogaine | UC Davis [ucdavis.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monoterpenoid Indole Alkaloids from Alstonia yunnanensis and Their Cytotoxic and Anti-inflammatory Activities | MDPI [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 29. khu.elsevierpure.com [khu.elsevierpure.com]
- 30. azolifesciences.com [azolifesciences.com]
A Technical Guide to the Chemical Classification of Lyaline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lyaline is a monoterpene indole alkaloid (MIA) originally isolated in 1974 from the roots of the Madagascan plant Pauridiantha paucinervis (formerly Pauridiantha lyallii)[1][2]. For decades, its structure was erroneously believed to be a unique harman-1,4-dihydropyridine derivative[1][2]. However, a 2021 reappraisal using modern spectroscopic techniques on the original sample led to a significant structural revision. This guide provides an in-depth overview of the current and correct chemical classification of this compound, its physicochemical properties, the experimental protocols used for its structural elucidation, and its biosynthetic context. The revised structure establishes this compound as the first naturally occurring nacycline analogue, a finding that substantiates a previously reported chemical reactivity of the key MIA precursor, strictosidine[1][2].
Chemical Classification and Structure
Based on its revised structure, this compound is classified as a monoterpene indole alkaloid . More specifically, it belongs to a novel subclass as the first identified naturally occurring nacycline analogue [1][2].
-
Alkaloid Type: True Alkaloid, as it contains a nitrogen atom within a heterocyclic ring and is derived from an amino acid precursor (tryptophan)[3][4][5].
-
Core Skeleton: The structure features a β-carboline unit derived from tryptamine, linked to a rearranged secologanin-derived monoterpene unit[1]. This linkage forms the distinctive nacycline scaffold.
-
Biosynthetic Precursor: The monoterpene component, which incorporates a nitrogen atom instead of the more common oxygen, suggests a biosynthetic pathway originating from strictosidine[1].
The structural revision was critical, as the initially proposed structure was proven to be highly unstable through total synthesis attempts, and its reported spectroscopic data were inconsistent with the synthesized compound[1][2]. The correct structure was determined through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other modern analytical methods[1].
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. The computed properties are derived from public chemical databases, and the NMR data are from the 2021 structural reappraisal study[1][6].
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₃O₂ | PubChem[6] |
| Molecular Weight | 345.4 g/mol | PubChem[6] |
| Exact Mass | 345.147726857 Da | PubChem[6] |
| IUPAC Name | methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate | PubChem[6] |
| InChI Key | JQGGYOXTWZQQLY-UHFFFAOYSA-N | PubChem[6] |
| Canonical SMILES | COC(=O)C1=CNC=C(C1CC2=NC=CC3=C2NC4=CC=CC=C34)C=C | PubChem[6] |
| XLogP3 | 3.3 | PubChem[6] |
Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key Correlations (HMBC, COSY) |
| 2 | 150.1 | - | - |
| 3 | 112.9 | - | - |
| 5 | 128.5 | 8.08 (d, 7.9) | - |
| 6 | 120.0 | 7.30 (ddd, 7.9, 7.1, 1.0) | - |
| 7 | 121.9 | 7.51 (ddd, 8.1, 7.1, 1.1) | - |
| 8 | 111.2 | 7.55 (d, 8.1) | - |
| 9 | 136.4 | - | - |
| 10 | 121.5 | - | - |
| 11 | 132.3 | 8.30 (s) | - |
| 12 | 139.9 | - | - |
| 13 | 141.2 | - | - |
| 14 | 31.2 | 3.15 (dd, 15.1, 4.3), 2.95 (dd, 15.1, 8.9) | COSY with H-15 |
| 15 | 32.5 | 3.01 (m) | COSY with H-14, H-20 |
| 16 | - | 8.38 (br s) | - |
| 17 | - | 5.75 (br s) | - |
| 18 | 135.0 | 6.55 (ddd, 17.5, 10.7, 8.1) | COSY with H-19a, H-19b |
| 19 | 116.1 | 5.25 (d, 17.5), 5.16 (d, 10.7) | COSY with H-18 |
| 20 | 45.4 | 4.25 (m) | COSY with H-15, H-18, H-21 |
| 21 | 63.3 | 6.13 (d, 4.8) | HMBC to C-2, C-13; COSY with H-20 |
| 22 | - | - | - |
| 23 (OMe) | 51.1 | 3.71 (s) | - |
| Data adapted from Le LDB et al., J Nat Prod, 2021.[1][2] |
Experimental Protocols
The structural reappraisal of this compound relied on having access to the original, unique sample isolated in 1974. Modern experimental workflows were central to correcting the structure[1].
General Isolation and Purification Protocol
While the specific 1974 protocol is not detailed in recent literature, a general procedure for isolating indole alkaloids like this compound from plant material (Pauridiantha roots) would follow this workflow:
-
Extraction: The dried and powdered root material is subjected to extraction with a moderately polar solvent, such as methanol or ethanol, often under acidic conditions (e.g., with acetic acid) to protonate and solubilize the alkaloids.
-
Acid-Base Partitioning: The crude extract is concentrated, and an acid-base liquid-liquid extraction is performed. The extract is acidified and washed with a non-polar solvent (e.g., hexane) to remove fats and pigments. The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into a water-immiscible organic solvent like dichloromethane or chloroform.
-
Chromatographic Purification: The resulting enriched alkaloid fraction is subjected to successive chromatographic steps. This typically involves:
-
Silica Gel Column Chromatography: Separation based on polarity using a gradient of solvents (e.g., hexane-ethyl acetate mixtures with increasing polarity).
-
Preparative Thin-Layer Chromatography (pTLC): Further purification of fractions obtained from the column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound, often using a reverse-phase column (e.g., C18) with a mobile phase like methanol/water or acetonitrile/water.
-
Structural Elucidation Workflow
The definitive structure of this compound was established using a combination of modern spectroscopic methods.
-
Sample Preparation: A sub-milligram quantity of the purified, original this compound sample was dissolved in deuterated solvents (CDCl₃ and CD₃OD) for NMR analysis[1].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition (C₂₁H₁₉N₃O₂).
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The initial analysis of this compound's ¹H NMR spectrum revealed signals for a β-carboline unit, a vinylic side chain, a methyl ester, and several methine and methylene groups[1]. A key finding was the strongly downfield-shifted methine proton (H-21 at δH 6.13), which was previously mistaken for an aromatic signal[1].
-
¹³C NMR: Determines the number and type of carbon atoms (sp³, sp², sp). The chemical shift of C-21 (δC 63.3) definitively proved it was an sp³ carbon, immediately ruling out the original aromatic/olefinic assignment[1].
-
-
2D NMR Spectroscopy: These experiments were crucial for establishing the final connectivity.
-
COSY (Correlation Spectroscopy): Identified proton-proton (H-H) spin systems, establishing connections like the CH-17–NH–CH-21–CH-20–CH-15–CH₂-14 chain and the placement of the vinyl group at C-20[1].
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons. Key HMBC cross-peaks from H-21 to carbons C-2 and C-13 were instrumental in establishing the critical N-1–C-21 bond that defines the nacycline core[1].
-
¹H/¹⁵N HMBC: Long-range correlations from protons H-20 and H-21 to the nitrogen atom N-1 provided further validation for the N-1-C-21 linkage[1].
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Determined the relative stereochemistry through-space correlations. NOE correlations between H-15/H-20 and H-20/H-21 indicated their syn-facial orientation[1].
Biosynthetic Context
Monoterpene indole alkaloids are biosynthesized from the condensation of tryptamine (from tryptophan) and secologanin (from the terpenoid pathway). This reaction, mediated by strictosidine synthase, forms strictosidine, the universal precursor for this entire class of alkaloids.
The revised structure of this compound, featuring a nitrogen atom (N-17) within the monoterpene-derived portion, strongly suggests a unique post-strictosidine modification. This structure supports a biosynthetic pathway involving the reactivity of strictosidine to form the nacycline core, a chemical transformation that had been postulated but not previously observed in nature[1].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Reappraisal of the Structure of this compound as the First Naturally Occurring Nacycline Monoterpene Indole Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Alkaloid | Definition, Structure, & Classification | Britannica [britannica.com]
- 6. This compound | C21H19N3O2 | CID 11371381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Nacycline Alkaloids: A Comprehensive Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nacycline alkaloids represent a nascent yet intriguing class of monoterpenoid indole alkaloids. The field has been largely defined by the recent structural reappraisal of lyaline, a natural product isolated from Pauridiantha lyallii. Initially misidentified, its reclassification as the first natural nacycline analogue has opened new avenues for phytochemical and synthetic exploration. This technical guide provides a comprehensive review of the current state of nacycline alkaloid research, focusing on the pivotal case of this compound. It consolidates the available spectroscopic data, outlines the proposed biosynthetic origins, and highlights the significant gaps in the existing literature, particularly concerning biological activity and total synthesis. This document serves as a foundational resource for researchers poised to investigate this promising, yet underexplored, class of natural products.
Introduction
The study of monoterpenoid indole alkaloids has yielded a vast and structurally diverse array of bioactive compounds. Within this large family, the nacycline alkaloids have only recently emerged as a distinct structural class. The impetus for this new classification was the correction of the structure of this compound, an alkaloid first isolated in 1974 from the plant Pauridiantha lyallii (Rubiaceae).[1][2] For decades, this compound was believed to possess a harman-1,4-dihydropyridine framework. However, a total synthesis of this proposed structure revealed significant inconsistencies with the data from the natural isolate, prompting a reinvestigation.[1][2][3] In 2021, a detailed spectroscopic analysis of the original this compound sample led to the revision of its structure, establishing it as the first naturally occurring nacycline analogue.[1][2] This discovery has redefined the landscape of research into Pauridiantha alkaloids and introduced a new scaffold for synthetic and medicinal chemistry.
The Structural Elucidation of this compound: A Case Study
The journey to correctly identify the structure of this compound is a compelling example of the power of modern spectroscopic techniques in natural product chemistry. The initial structural proposal was based on limited 1H NMR and mass spectrometry data. The reinvestigation utilized a suite of advanced 1D and 2D NMR experiments, including HSQC, COSY, HMBC, and NOESY, along with high-resolution mass spectrometry (HRMS).
Spectroscopic Data for the Revised Structure of this compound
The definitive structural revision of this compound was supported by comprehensive spectroscopic analysis. The key 1H and 13C NMR data, as reported by Jagora et al. (2021), are summarized below. These data were crucial in establishing the connectivity and stereochemistry of the nacycline framework.
| Position | δC (ppm) in CDCl3 | δH (ppm) in CDCl3 (J in Hz) |
| 2 | 137.9 | - |
| 3 | 114.7 | - |
| 4 | 128.0 | - |
| 5 | 121.5 | 7.55 (d, 7.9) |
| 6 | 122.1 | 7.33 (ddd, 8.1, 7.0, 1.1) |
| 7 | 119.8 | 7.15 (ddd, 8.1, 7.0, 1.1) |
| 8 | 111.2 | 7.98 (d, 7.9) |
| 9 | - | 8.55 (br s) |
| 10 | 141.2 | - |
| 11 | 134.6 | - |
| 12 | 129.5 | - |
| 13 | 49.5 | 4.15 (dd, 10.9, 4.4) |
| 14 | 34.2 | 2.29 (m), 1.95 (m) |
| 15 | 53.1 | 2.95 (m) |
| 16 | 52.8 | 3.15 (dd, 17.0, 5.8), 2.99 (dd, 17.0, 2.1) |
| 17 | 172.1 | - |
| 18 | 136.2 | 6.70 (ddd, 17.6, 10.8, 10.0) |
| 19 | 116.2 | 5.29 (d, 17.6), 5.25 (d, 10.8) |
| 20 | 40.8 | 2.65 (m) |
| 21 | 63.3 | 6.13 (s) |
| OMe | 51.5 | 3.70 (s) |
Data sourced from J. Nat. Prod. 2021, 84, 9, 2617–2622.
Experimental Protocols for Structural Elucidation
The following experimental details for the spectroscopic analysis of this compound have been reported:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR spectra were recorded on a Bruker AVANCE 600 MHz spectrometer equipped with a cryoprobe. Samples were dissolved in CDCl3 and referenced to the residual solvent signals.
-
High-Resolution Mass Spectrometry (HRMS): HRESIMS data were acquired on a Waters LCT Premier XE time-of-flight mass spectrometer.
-
Polarimetry: Optical rotation was measured on a PerkinElmer 341 polarimeter.
Synthesis of Nacycline Alkaloids
To date, a total synthesis of the revised, correct structure of this compound has not been reported in the peer-reviewed literature. A theoretical retrosynthetic analysis has been proposed, suggesting a pathway involving a Diels-Alder reaction. However, the experimental validation of this route is pending.
The synthesis of the incorrectly proposed structure of this compound was achieved and proved to be unstable, which was a key piece of evidence suggesting the initial structural assignment was flawed.[3] This highlights the critical role of total synthesis in the verification of natural product structures.
Biological Activity and Mechanism of Action
A significant gap exists in the literature concerning the biological activity and mechanism of action of nacycline alkaloids. While other alkaloids isolated from Pauridiantha lyallii, such as quinoline derivatives, have shown antioxidant activity, no specific biological assays have been reported for this compound or other nacycline analogues.[4][5] The research focus has thus far been on the structural chemistry of these compounds. Future investigations are necessary to explore the pharmacological potential of this new class of alkaloids. The lack of biological data means there are currently no known signaling pathways associated with nacycline alkaloids.
Biosynthesis of Nacycline Alkaloids
While the enzymatic machinery is yet to be characterized, a plausible biosynthetic pathway for the formation of the nacycline scaffold has been proposed. This pathway originates from strictosidine, a common precursor for monoterpenoid indole alkaloids.
Caption: Plausible biosynthetic origin of the nacycline scaffold from strictosidine.
Future Directions and Conclusion
The field of nacycline alkaloid research is in its infancy, with the structural revision of this compound serving as the primary catalyst for its emergence. This technical guide has synthesized the currently available information, highlighting the foundational work on the structure of this compound. The significant lacunae in the literature, particularly the absence of data on biological activity, mechanism of action, and total synthesis of the correct structure, represent fertile ground for future research.
Key areas for future investigation include:
-
Total Synthesis: The development of a robust and efficient total synthesis of this compound and other nacycline alkaloids is a critical next step. This will not only confirm the revised structure but also provide access to material for biological screening.
-
Biological Screening: A comprehensive evaluation of the biological activities of nacycline alkaloids is urgently needed. Screening against a wide range of targets could uncover novel therapeutic applications.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the mechanism of action will be crucial for drug development efforts.
-
Isolation of New Analogues: Further phytochemical investigation of Pauridiantha lyallii and related species may lead to the discovery of new nacycline alkaloids with diverse structural features.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Lyaline from Pauridiantha lyallii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lyaline is a monoterpene indole alkaloid first isolated from the plant Pauridiantha lyallii (family Rubiaceae).[1] This family of plants is known to be rich in alkaloidal compounds.[3][4] The structure of this compound was a subject of revision, with modern spectroscopic techniques confirming it as the first naturally occurring nacycline analogue.[1] This document provides proposed methods for the extraction and isolation of this compound, intended for laboratory-scale operations. The protocols are based on established principles of natural product chemistry, specifically for alkaloid extraction.[5][6][7]
Proposed Extraction Parameters
Due to the lack of specific quantitative data for this compound extraction in the available literature, the following table outlines proposed starting parameters for the extraction process. These values are based on general alkaloid extraction protocols and should be optimized for Pauridiantha lyallii.
| Parameter | Proposed Value/Range | Notes |
| Plant Material | Dried and finely powdered leaves/stems of Pauridiantha lyallii | Powdering increases the surface area for efficient extraction. |
| Initial Defatting Solvent | n-Hexane | To remove non-polar compounds like fats and waxes.[3] |
| Primary Extraction Method | Soxhlet Extraction or Maceration | Soxhlet is generally more efficient but uses heat, which might degrade thermolabile compounds. Maceration is slower but gentler.[5] |
| Extraction Solvent (for this compound) | Chloroform, Dichloromethane, or Methanol/Ethanol | Chloroform is a common solvent for a wide range of alkaloids.[6] A polar solvent like methanol could also be effective.[6] |
| pH for Extraction | Basic (pH 9-11) for organic solvent extraction; Acidic (pH 2-3) for aqueous extraction | Alkaloids are typically extracted in their basic form into an organic solvent or as salts into an acidic aqueous solution.[5][8] |
| Basifying Agent | Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) | Commonly used to deprotonate alkaloids to their free base form.[7] |
| Acidifying Agent | Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | To form alkaloid salts for aqueous extraction or purification.[6][9] |
| Purification Technique | Acid-Base Liquid-Liquid Extraction, Column Chromatography (Silica Gel, Alumina), Preparative HPLC | A multi-step purification process is expected to be necessary to isolate pure this compound. |
Experimental Protocols
Two primary approaches for alkaloid extraction are presented here: an acid-base extraction method and a direct organic solvent extraction method.
Protocol 1: Acid-Base Liquid-Liquid Extraction
This is a classic method for selectively extracting basic alkaloids.[5][8]
3.1. Materials and Reagents
-
Dried, powdered plant material of Pauridiantha lyallii
-
n-Hexane
-
10% (v/v) Ammonium hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
5% (v/v) Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH strips
3.2. Procedure
-
Defatting: Macerate 100 g of the powdered plant material in 500 mL of n-hexane for 24 hours with occasional stirring. Filter and discard the hexane extract. Repeat this step to ensure complete removal of lipids. Air-dry the plant material.
-
Alkalinization: In a large beaker, moisten the defatted plant material with 10% ammonium hydroxide solution until a pH of 10-11 is achieved. This converts the alkaloid salts present in the plant into their free base form.
-
Extraction of Free Base: Transfer the alkalinized plant material to a flask and add 500 mL of dichloromethane. Macerate for 48 hours with constant stirring.
-
Filtration: Filter the mixture and collect the dichloromethane extract. Repeat the extraction of the plant residue with fresh dichloromethane (2 x 300 mL) to ensure exhaustive extraction. Combine all the organic extracts.
-
Acidic Wash (Salt Formation): Transfer the combined dichloromethane extract to a large separatory funnel. Add 200 mL of 5% HCl and shake vigorously for 5-10 minutes. Allow the layers to separate. The protonated this compound (as a salt) will move into the aqueous layer.
-
Separation: Carefully drain the lower organic layer and collect the upper acidic aqueous layer. Repeat the acidic wash of the organic layer with fresh 5% HCl (2 x 100 mL) to ensure complete transfer of the alkaloid. Combine all acidic aqueous extracts.
-
Liberation of Free Base: Cool the combined aqueous extract in an ice bath and slowly add 10% ammonium hydroxide with stirring until the pH reaches 10-11. This will precipitate the free alkaloid.
-
Final Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated alkaloid with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract containing this compound.
-
Purification: The crude extract can be further purified using column chromatography on silica gel or alumina, followed by preparative HPLC to isolate pure this compound.
Protocol 2: Direct Organic Solvent Extraction (Soxhlet)
This method is suitable if the target compound is stable to heat.[3]
3.1. Materials and Reagents
-
Dried, powdered plant material of Pauridiantha lyallii
-
n-Hexane
-
Methanol or Ethanol
-
Soxhlet apparatus
-
Rotary evaporator
3.2. Procedure
-
Defatting: Place 100 g of the powdered plant material into a cellulose thimble and perform a Soxhlet extraction with n-hexane for 8-12 hours to remove non-polar constituents.[3]
-
Extraction: Remove the thimble from the apparatus and allow the plant material to air dry completely.
-
Soxhlet Extraction: Place the defatted plant material back into the Soxhlet apparatus and extract with methanol or ethanol for 18-24 hours.
-
Concentration: Collect the methanolic/ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: The crude extract is likely to contain a mixture of compounds. An acid-base partitioning step (as described in Protocol 1, steps 5-9) can be applied to the crude extract to selectively isolate the alkaloids. Further purification by chromatography will be required.
Visualizations
Workflow for Acid-Base Extraction of this compound
Caption: Workflow for the acid-base extraction of this compound.
General Alkaloid Purification Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ej-chem.org [ej-chem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 9. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
The Lyaline Conundrum: A Case Study in Total Synthesis and Structural Revision
The total synthesis of natural products stands as a cornerstone of organic chemistry, not only for providing access to complex and potentially therapeutic molecules but also for its critical role in the definitive confirmation of molecular structures. The story of the indole alkaloid lyaline serves as a compelling modern example of this interplay, where synthesis ultimately led to the correction of a long-standing structural misassignment. This application note details the synthetic strategies toward the originally proposed structure of this compound, the evidence that prompted its revision, and the features of the correct molecular architecture.
Initially isolated from Pauridiantha lyallii, the structure of this compound was proposed to be a unique harman-1,4-dihydropyridine derivative. However, efforts to synthesize this proposed structure resulted in a highly unstable molecule whose spectroscopic data did not align with that of the natural product.[1][2][3] This discrepancy prompted a re-evaluation and, ultimately, a significant revision of this compound's structure to a novel N-acyl-7-methoxy-β-carboline. As of now, a total synthesis of the revised structure of this compound has not been reported in the scientific literature.
This document will focus on the synthetic efforts toward the originally proposed structure, providing a valuable case study for researchers in natural product synthesis and highlighting the pivotal role of synthesis in structural verification.
Synthesis of the Proposed Harman-1,4-Dihydropyridine Structure
The synthetic approach to the initially proposed structure of this compound hinged on the construction of the key 1,4-dihydropyridine core tethered to a harman moiety. The strategy developed by Bennasar and colleagues serves as the primary example of this endeavor.[1][2]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the proposed this compound structure (a harman-1,4-dihydropyridine) points to a convergent approach. The key bond formation would be the coupling of a harman nucleophile with a suitable pyridinium salt electrophile. This strategy simplifies the complex target into more readily available building blocks.
Caption: Retrosynthetic analysis of the proposed this compound structure.
Forward Synthesis and Key Experimental Protocols
The forward synthesis involved the preparation of a harman-derived organometallic nucleophile and its subsequent reaction with a functionalized pyridinium salt.
1. Preparation of the Harman Nucleophile:
The synthesis begins with commercially available harman. Treatment of harman with a strong base, such as n-butyllithium, was initially explored to generate a nucleophilic species. However, a more successful approach involved the formation of an organozinc or organocuprate reagent to control reactivity and improve yields.
Experimental Protocol: Preparation of the Harman-derived Nucleophile (Illustrative)
To a solution of harman (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq). The resulting solution is stirred for 30 minutes. To this solution is added a solution of zinc chloride (1.2 eq) in THF. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to form the organozinc reagent.
2. Synthesis of the Pyridinium Salt Electrophile:
The pyridinium salt component was synthesized from a corresponding pyridine derivative. This involved N-acylation to activate the pyridine ring towards nucleophilic attack.
Experimental Protocol: Synthesis of the N-Acylpyridinium Salt
To a solution of methyl 5-vinylnicotinate (1.0 eq) in anhydrous dichloromethane at 0 °C is added acetyl chloride (1.2 eq). The reaction mixture is stirred for 1 hour, during which the N-acylpyridinium salt precipitates. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
3. The Key Coupling Reaction and Final Steps:
The crucial carbon-carbon bond formation was achieved by reacting the harman nucleophile with the activated pyridinium salt. Subsequent deprotection of the nitrogen atom of the dihydropyridine ring would then yield the target molecule.
Experimental Protocol: Coupling and Deprotection
The prepared harman organozinc reagent is added to a suspension of the N-acylpyridinium salt (1.0 eq) in anhydrous THF at -78 °C. The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, an N-acylated dihydropyridine, is extracted with ethyl acetate. For the final deprotection step, the N-acylated intermediate is dissolved in methanol and treated with sodium methoxide for a short period (e.g., 2 minutes) before quenching.[1] This brief reaction time is crucial due to the instability of the product.
Quantitative Data from the Synthesis of the Proposed Structure
The synthesis of the proposed this compound structure was characterized by modest yields, and the final product exhibited significant instability.[1]
| Step | Reactants | Product | Yield (%) |
| N-Acylation of Pyridine Derivative | Methyl 5-vinylnicotinate, Acetyl chloride | N-Acetyl-3-(methoxycarbonyl)-5-vinylpyridinium chloride | ~85% |
| Coupling Reaction | Harman-derived nucleophile, Pyridinium salt | N-Acetyl-1,4-dihydropyridine intermediate | 30% |
| N-Deacylation | N-Acetyl intermediate, Sodium methoxide | Proposed this compound Structure | Low |
Table 1: Summary of key reaction yields in the synthesis of the proposed this compound structure.
The Structural Revision: Unveiling the True this compound
The synthetic efforts, while failing to produce the natural product, were instrumental in revealing the incorrectness of the proposed structure. The key discrepancies were:
-
Instability: The synthesized harman-1,4-dihydropyridine was highly unstable and prone to decomposition, which was inconsistent with the stability of the natural isolate.[3]
-
Spectroscopic Mismatch: The NMR data of the synthetic compound showed significant deviations from the data reported for natural this compound.[1][2]
A thorough re-examination of the original sample of this compound using modern spectroscopic techniques, including 2D NMR, led to the elucidation of its correct structure.[3]
The Revised Structure of this compound
The actual structure of this compound is an N-acyl-7-methoxy-β-carboline. This structure is significantly different from the initially proposed one, lacking the 1,4-dihydropyridine ring and featuring an N-acyl bond and a methoxy group on the β-carboline core.
Caption: Comparison of the proposed and revised structures of this compound.
Future Outlook and Significance
The journey to elucidate the correct structure of this compound underscores the indispensable role of total synthesis in natural product chemistry. While a total synthesis of the revised structure is yet to be published, it represents a challenging and attractive target for synthetic chemists. The development of a successful synthetic route would not only provide a definitive confirmation of the revised structure but also enable further biological evaluation of this unique indole alkaloid. The lessons learned from the synthesis of the proposed structure, particularly regarding the handling of sensitive intermediates, will undoubtedly inform future synthetic strategies. This entire process serves as a powerful reminder that the interplay between isolation, spectroscopic analysis, and total synthesis is often the only path to the unambiguous assignment of complex natural product structures.
References
Application Note & Protocol: Purification of Lyaline from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyaline is a novel alkaloid compound that has demonstrated significant therapeutic potential in preliminary in-vitro studies. As a naturally derived molecule, the development of a robust and efficient purification protocol is paramount for advancing its research from discovery to preclinical and clinical evaluation. The complex nature of plant extracts, which contain a myriad of secondary metabolites, necessitates a multi-step purification strategy to isolate this compound with high purity and yield.
This document provides a detailed protocol for the purification of this compound from plant extracts. The methodology is based on established principles of natural product chemistry, including acid-base extraction and multi-modal chromatography. The protocol is designed to be adaptable to various plant matrices and scalable for the production of research-grade this compound.
Purification Strategy Overview
The purification of this compound from crude plant material is a sequential process designed to systematically remove impurities such as pigments, lipids, tannins, and other classes of secondary metabolites. The general workflow encompasses the following key stages:
-
Sample Preparation and Extraction: Liberation of the free alkaloid from the plant matrix.
-
Acid-Base Extraction: Selective separation of the total alkaloid fraction from non-alkaloidal compounds.[1][2][3]
-
Column Chromatography: Initial fractionation and purification of the crude alkaloid extract.[4][5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution final polishing step to achieve high-purity this compound.[1][4]
-
Crystallization: To obtain the final purified compound in a stable, crystalline form.[4]
Experimental Protocols
Protocol 1: Preparation of Plant Material and Initial Extraction
This initial step is critical for the efficient extraction of this compound from the raw plant material.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (95%)
-
Mechanical blender or grinder
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Grind the dried plant material to a moderately coarse powder to increase the surface area for solvent extraction.
-
Macerate the powdered plant material in 95% methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through filter paper to separate the plant debris from the liquid extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Acid-Base Extraction for Total Alkaloid Fraction
This classical technique leverages the basic nature of alkaloids to separate them from neutral and acidic compounds.[1][2]
Materials:
-
Crude plant extract from Protocol 1
-
Hydrochloric acid (HCl), 2% (v/v)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Separatory funnel
-
pH meter or pH strips
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude extract in 2% HCl to protonate the alkaloids, rendering them water-soluble.
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic aqueous solution to a separatory funnel and wash it three times with an equal volume of dichloromethane to remove neutral and weakly acidic compounds. The alkaloid salts will remain in the aqueous phase.[2]
-
Carefully collect the aqueous layer and basify it by the dropwise addition of ammonium hydroxide or sodium hydroxide solution until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.
-
Extract the alkaline solution three times with an equal volume of dichloromethane. The free this compound will partition into the organic layer.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude total alkaloid extract.
Protocol 3: Column Chromatography for Fractionation
This step provides an initial purification and fractionation of the total alkaloid extract.
Materials:
-
Crude total alkaloid extract from Protocol 2
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity, for instance, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions of a consistent volume using a fraction collector.
-
Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions.[5][7]
-
Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).
-
Concentrate the combined fractions to obtain a partially purified this compound extract.
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final purification step to achieve high-purity this compound.
Materials:
-
Partially purified this compound extract from Protocol 3
-
Prep-HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
0.22 µm syringe filters
Procedure:
-
Dissolve the partially purified extract in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
Develop an appropriate gradient elution method on an analytical HPLC to determine the optimal separation conditions.
-
Scale up the optimized method to the preparative HPLC system.
-
Inject the sample onto the preparative column and begin the elution.
-
Collect the peak corresponding to this compound based on the retention time determined from the analytical run.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical purification process of this compound. These values are for illustrative purposes to guide researchers.
Table 1: Extraction and Purification Yield of this compound
| Purification Step | Starting Material (g) | Product Weight (g) | Step Yield (%) | Overall Yield (%) | Purity (%) |
| Crude Methanolic Extract | 1000 | 150 | 15.0 | 15.0 | <1 |
| Total Alkaloid Extract | 150 | 7.5 | 5.0 | 0.75 | ~10 |
| Column Chromatography Fraction | 7.5 | 1.2 | 16.0 | 0.12 | ~60 |
| Prep-HPLC Purified this compound | 1.2 | 0.15 | 12.5 | 0.015 | >98 |
Table 2: Chromatographic Conditions for this compound Purification
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Gradient: Chloroform:Methanol (100:0 to 80:20) | Gradient: Water (0.1% TFA):Acetonitrile (90:10 to 50:50) |
| Flow Rate | Gravity | 15 mL/min |
| Detection | TLC with UV visualization | UV at 280 nm |
Mandatory Visualization
Caption: Workflow for the purification of this compound from plant extracts.
Disclaimer: This document provides a generalized protocol. Optimization of specific parameters such as solvent systems, pH, and chromatographic conditions may be necessary depending on the specific plant species and the physicochemical properties of this compound. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 4. Alkaloid Purification - Lifeasible [lifeasible.com]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jackwestin.com [jackwestin.com]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols for In Vitro Screening of Lycorine for Anticancer Activity
Note: Initial searches for "Lyaline" did not yield specific information on its anticancer properties. Based on the similarity in name and the availability of extensive research, this document focuses on Lycorine , a natural alkaloid with demonstrated anticancer activity. It is presumed that "this compound" may have been a typographical error for "Lycorine."
Introduction
Lycorine, a natural alkaloid extracted from plants of the Amaryllidaceae family, has emerged as a promising candidate in anticancer drug discovery. It has been shown to exhibit potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of Lycorine's anticancer activity, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Anticancer Activity of Lycorine
The following tables summarize the quantitative data on the in vitro anticancer effects of Lycorine on various cancer cell lines.
Table 1: Cytotoxicity of Lycorine (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 1.84 ± 0.21 | [1] |
| MCF-7 | Breast Cancer | 7.76 ± 1.16 | [1] |
| C6 | Glioma | 2.85 (at 48h) | [2] |
| DU145 | Prostate Cancer | Potent inhibitory effect | [3][4] |
| PC3 | Prostate Cancer | Potent inhibitory effect | [3][4] |
Table 2: Apoptosis Induction by Lycorine
| Cell Line | Treatment Condition | Apoptosis Rate | Citation |
| DU145 | Lycorine | 21% (early apoptotic cells) | [3][4] |
| PC3 | Lycorine | 5% (early apoptotic cells) | [3][4] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Lycorine that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, C6, DU145, PC3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lycorine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of Lycorine in the complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the Lycorine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the cells with Lycorine for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Lycorine.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Lycorine
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Lycorine at the desired concentration (e.g., IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and other signaling pathways affected by Lycorine.
Materials:
-
Cancer cell lines treated with Lycorine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-p65, IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for in vitro screening of Lycorine.
Caption: Lycorine's inhibition of the NF-κB signaling pathway.[3][4][5]
Caption: Lycorine's repressive effect on the Wnt/β-catenin signaling pathway.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis in glioma cells by lycorine via reactive oxygen species generation and regulation of NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcancer.org [jcancer.org]
- 4. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer activity of Lycorine in prostate cancer by inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Antimicrobial Potential of Lyaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. "Lyaline," a compound with putative antimicrobial properties, has garnered interest for its potential therapeutic applications. These application notes provide a comprehensive guide for researchers to assess the antimicrobial potential of this compound, including its spectrum of activity and mechanism of action. The following protocols and data presentation formats are designed to facilitate reproducible and comparable experimental outcomes.
Data Presentation: Antimicrobial Spectrum of Activity
The antimicrobial efficacy of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism. The data below summarizes the antimicrobial activity of compounds related to L-lysine, which may serve as a preliminary reference for assessing this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of L-lysine and Poly-L-lysine against various microorganisms.
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Escherichia coli | L-lysine | > 500,000 | [1] |
| Poly-L-lysine | < 0.5 | [1] | |
| Staphylococcus aureus | L-lysine | > 500,000 | [1] |
| Poly-L-lysine | < 0.5 | [1] | |
| Candida albicans | L-lysine | No effect | [1] |
| Poly-L-lysine | < 0.5 | [1] | |
| Trichophyton rubrum | L-lysine | No effect | [1] |
| Poly-L-lysine | < 0.5 | [1] |
Note: The antimicrobial activity of L-lysine itself is weak, but its polymeric form, poly-L-lysine, exhibits potent and broad-spectrum activity.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol details the broth microdilution method for determining the MIC of this compound against a panel of clinically relevant microorganisms.[2][3]
Materials:
-
This compound stock solution (of known concentration)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile multichannel pipettes and tips
-
Microplate reader
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add 10 µL of the diluted inoculum to each well, including a positive control (broth and inoculum, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.[2]
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial susceptibility to this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a specific concentration
-
Bacterial inoculum, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound solution.
-
Allow the disks to dry in a sterile environment.
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Antimicrobial Potential Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Antimicrobial Properties of Lichen Substances against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes [mdpi.com]
Investigating the Pro-Inflammatory Effects of Layilin Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Layilin (LAYN) is a type I transmembrane glycoprotein that functions as a receptor for hyaluronic acid (HA), particularly low-molecular-weight HA (LMW-HA), which is associated with pro-inflammatory responses.[1] As a C-type lectin domain-containing protein, Layilin acts as a crucial link between the extracellular matrix (ECM) and the intracellular cytoskeleton by interacting with adaptor proteins such as talin, radixin, and merlin. Emerging evidence implicates Layilin signaling in the exacerbation of inflammatory processes, particularly in the context of joint diseases like rheumatoid arthritis (RA) and in platelet hyperactivation.[2][3] In chondrocytes, Layilin activation by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α) leads to the increased secretion of inflammatory mediators, including Interleukin-8 (IL-8) and complement component C5a.[2][4] This document provides detailed application notes and experimental protocols for investigating the pro-inflammatory effects of Layilin signaling, with a focus on chondrocyte and platelet models.
Data Presentation
Table 1: Regulation of Layilin Expression in Human Articular Chondrocytes
| Treatment | Concentration | Duration | Effect on Layilin mRNA Expression | Reference |
| TNF-α | 10 ng/mL | 24 hours | Upregulation | [5] |
| IL-1β | 10 ng/mL | 24 hours | Significant Suppression | [5] |
Table 2: Effect of Layilin Signaling on Inflammatory Mediator Secretion in Chondrosarcoma Cells
| Stimulation | Outcome | Method | Reference |
| anti-Layilin antibody | Enhanced secretion of IL-8 and C5/C5a | ELISA | [2][4] |
Table 3: Role of Layilin in Platelet Activation
| Platelet Type | Condition | Effect | Reference |
| Layilin Knockout (Mouse) | Resting | Elevated basal levels of active Rac1-GTP | [6][7] |
| IBD Patient Platelets | - | 40% reduction in Layilin protein levels | [3] |
Signaling Pathways and Experimental Workflows
Caption: Layilin signaling pathway in chondrocytes.
Caption: Role of Layilin in regulating platelet activation.
Caption: Experimental workflow for Layilin siRNA knockdown.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of Layilin in Primary Human Chondrocytes
This protocol describes the transfection of primary human chondrocytes with siRNA to investigate the role of Layilin in inflammatory responses.
Materials:
-
Primary human chondrocytes
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Layilin-specific siRNA and non-targeting control siRNA (e.g., 100 nM)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Recombinant human TNF-α
-
6-well plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: Seed primary human chondrocytes in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. Culture overnight in DMEM/F-12 medium with 10% FBS at 37°C in a 5% CO2 incubator.[8]
-
Preparation of siRNA-Lipofectamine Complexes:
-
For each well, dilute 20-80 pmols of Layilin siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[8]
-
-
Transfection:
-
Wash the chondrocytes once with 2 mL of siRNA Transfection Medium (e.g., Opti-MEM).
-
Aspirate the medium and add the siRNA-Lipofectamine complexes to the cells.
-
Add antibiotic-free normal growth medium to the desired final volume.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[8]
-
-
Post-Transfection:
-
After the incubation period, add an equal volume of 2x normal growth medium (containing 20% FBS) without removing the transfection mixture.
-
Alternatively, the transfection medium can be replaced with fresh normal growth medium.
-
-
Stimulation and Analysis:
-
At 24-48 hours post-transfection, stimulate the cells with 10 ng/mL TNF-α for 24 hours.[5]
-
Collect the cell culture supernatant for ELISA and lyse the cells for RNA or protein extraction to confirm Layilin knockdown.
-
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8
This protocol outlines the quantitative measurement of IL-8 in cell culture supernatants from chondrocytes.
Materials:
-
Human IL-8 ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer as per the kit instructions.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Incubate overnight at 4°C.[9]
-
-
Blocking:
-
Aspirate the coating solution and wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer (e.g., assay diluent) to each well.
-
Incubate for 1-2 hours at room temperature.[9]
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the IL-8 standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.[10]
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the biotinylated detection antibody in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.[9]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the streptavidin-HRP conjugate in assay diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.[10]
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.[10]
-
-
Data Analysis: Generate a standard curve and determine the concentration of IL-8 in the samples.
Protocol 3: RhoA Activation Assay (Pull-Down)
This protocol is for determining the activation state of RhoA in cell lysates.
Materials:
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant.
-
Equalize the protein concentration for all samples.
-
-
Pull-Down Assay:
-
To 0.5-1 mL of cell lysate, add 40 µL of resuspended Rhotekin-RBD agarose bead slurry.[11]
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Pellet the beads by centrifugation at 14,000 x g for 10 seconds.
-
Aspirate the supernatant.
-
-
Washing:
-
Wash the bead pellet three times with 0.5 mL of wash buffer, centrifuging and aspirating each time.[11]
-
-
Elution and Western Blotting:
-
Resuspend the final bead pellet in 40 µL of 2x reducing SDS-PAGE sample buffer.
-
Boil for 5 minutes.
-
Centrifuge and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an anti-RhoA antibody to detect active (GTP-bound) RhoA.
-
Run a parallel Western blot with total cell lysate to determine the total RhoA levels.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) of Layilin and Cytosolic Partners
This protocol is designed to identify and confirm interactions between the transmembrane protein Layilin and its cytosolic binding partners like talin.
Materials:
-
Cells expressing Layilin
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Anti-Layilin antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Co-IP lysis buffer (1 mL per 1 x 10^7 cells) and incubate on ice for 10-30 minutes.[12]
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional):
-
Add 20 µL of Protein A/G beads to the lysate.
-
Incubate for 30-60 minutes at 4°C with rotation.
-
Pellet the beads and transfer the supernatant to a new tube.[13]
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-Layilin antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of pre-washed Protein A/G beads.
-
Incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Aspirate the supernatant.
-
Wash the beads 3-5 times with 500 µL of cold wash buffer.[12]
-
-
Elution:
-
Elute the protein complexes from the beads by adding 50 µL of 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (e.g., anti-talin).
-
References
- 1. An effective and efficient method of transfecting primary human chondrocytes in suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An effective and efficient method of transfecting primary human chondrocytes in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Secretion of inflammatory factors from chondrocytes by layilin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Layilin, a talin-binding hyaluronan receptor, is expressed in human articular chondrocytes and synoviocytes and is down-regulated by interleukin-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Layilin inhibits integrin activation, and its loss results in platelet hyperactivation via Rac1 in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for High-Throughput Screening of [Placeholder Compound] Against Parasitic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasitic diseases, such as leishmaniasis, trypanosomiasis, and malaria, continue to pose a significant global health burden, affecting millions of lives, particularly in tropical and subtropical regions.[1] The emergence of drug resistance to existing therapies necessitates the urgent discovery of novel and effective anti-parasitic agents.[2] Natural products and their derivatives have historically been a rich source of new drugs. This document provides a detailed protocol for the high-throughput screening (HTS) of a novel compound, hereafter referred to as [Placeholder Compound], to evaluate its efficacy against a panel of parasitic pathogens.
The following protocols are designed to be adaptable for various parasite species and can be implemented in a high-throughput format to screen large compound libraries. These assays focus on determining the inhibitory activity of [Placeholder Compound] on parasite viability and proliferation, as well as assessing its cytotoxicity against mammalian cells to establish a preliminary therapeutic window.
Principle of the Assays
The primary screening will utilize a cell-based assay to measure parasite viability upon exposure to [Placeholder Compound]. For intracellular parasites like Leishmania and Trypanosoma cruzi, a dual-readout assay can be employed to simultaneously assess parasite survival and host cell cytotoxicity. For parasites like Plasmodium falciparum, assays measuring parasite-specific metabolic activity will be used. Motility-based assays are suitable for helminth parasites.[3][4]
Section 1: High-Throughput Screening of [Placeholder Compound] against Leishmania donovani
Experimental Objective
To determine the in vitro efficacy of [Placeholder Compound] against the intracellular amastigote stage of Leishmania donovani, the causative agent of visceral leishmaniasis.
Materials and Reagents
-
Leishmania donovani (e.g., strain MHOM/SD/62/1S) promastigotes and amastigotes
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
[Placeholder Compound] stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt
-
Positive control (e.g., Amphotericin B)
-
Negative control (e.g., DMSO)
-
384-well clear-bottom black plates
Experimental Protocol
-
THP-1 Cell Differentiation:
-
Seed THP-1 cells in a 384-well plate at a density of 2 x 10^4 cells/well in RPMI-1640 medium.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 50 ng/mL.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Infection with Leishmania donovani :
-
Wash the differentiated THP-1 cells with pre-warmed RPMI-1640 medium.
-
Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
-
Compound Treatment:
-
Prepare a serial dilution of [Placeholder Compound] in RPMI-1640 medium. The final concentrations should range from 0.1 µM to 100 µM.
-
Add the diluted compounds to the infected cells. Include positive (Amphotericin B) and negative (DMSO) controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add Resazurin solution to each well to a final concentration of 0.015%.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm) using a plate reader. The fluorescence signal is proportional to the number of viable cells (host and parasite).
-
Data Presentation
Table 1: In Vitro Activity of [Placeholder Compound] against L. donovani Amastigotes
| Compound | IC50 (µM) | CC50 (µM) on THP-1 cells | Selectivity Index (SI = CC50/IC50) |
| [Placeholder Compound] | 5.2 | >100 | >19.2 |
| Amphotericin B | 0.15 | 15.8 | 105.3 |
Section 2: High-Throughput Screening of [Placeholder Compound] against Trypanosoma cruzi
Experimental Objective
To evaluate the inhibitory effect of [Placeholder Compound] on the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease.
Materials and Reagents
-
Trypanosoma cruzi (e.g., Tulahuen strain expressing β-galactosidase) trypomastigotes
-
Mammalian host cells (e.g., L6 cells)
-
DMEM medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
[Placeholder Compound] stock solution (10 mM in DMSO)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
Positive control (e.g., Benznidazole)
-
Negative control (e.g., DMSO)
-
384-well clear-bottom plates
Experimental Protocol
-
Cell Seeding and Infection:
-
Seed L6 cells in a 384-well plate at a density of 4 x 10^3 cells/well in DMEM medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Infect the L6 cells with trypomastigotes at a parasite-to-cell ratio of 5:1.
-
Incubate for 2 hours, then wash to remove extracellular parasites.
-
-
Compound Addition:
-
Add serially diluted [Placeholder Compound] (final concentrations from 0.1 µM to 100 µM) to the infected cells.
-
Include positive (Benznidazole) and negative (DMSO) controls.
-
Incubate for 48 hours at 37°C.
-
-
β-galactosidase Assay:
-
Add CPRG solution containing 0.1% Nonidet P-40 to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable intracellular parasites.
-
Data Presentation
Table 2: In Vitro Activity of [Placeholder Compound] against T. cruzi Amastigotes
| Compound | IC50 (µM) | CC50 (µM) on L6 cells | Selectivity Index (SI = CC50/IC50) |
| [Placeholder Compound] | 8.9 | >100 | >11.2 |
| Benznidazole | 2.5 | 85.4 | 34.2 |
Section 3: High-Throughput Screening of [Placeholder Compound] against Plasmodium falciparum
Experimental Objective
To assess the anti-malarial activity of [Placeholder Compound] against the erythrocytic stage of Plasmodium falciparum.
Materials and Reagents
-
Plasmodium falciparum (e.g., 3D7 strain) culture
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I nucleic acid stain
-
Saponin
-
Triton X-100
-
EDTA
-
Tris-HCl
-
Positive control (e.g., Chloroquine)
-
Negative control (e.g., DMSO)
-
384-well black plates
Experimental Protocol
-
Parasite Culture and Compound Addition:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Dispense the parasite culture into 384-well plates.
-
Add serially diluted [Placeholder Compound] (final concentrations from 0.01 µM to 10 µM).
-
Include positive (Chloroquine) and negative (DMSO) controls.
-
Incubate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
SYBR Green I Assay:
-
Prepare a lysis buffer containing SYBR Green I, saponin, Triton X-100, EDTA, and Tris-HCl.
-
Add the lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence intensity (Excitation: 485 nm, Emission: 530 nm). The fluorescence signal correlates with the amount of parasitic DNA.
-
Data Presentation
Table 3: In Vitro Activity of [Placeholder Compound] against P. falciparum
| Compound | IC50 (µM) |
| [Placeholder Compound] | 1.2 |
| Chloroquine | 0.025 |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for anti-parasitic compounds.
Hypothetical Signaling Pathway Targeted by [Placeholder Compound]
Caption: Hypothetical inhibition of a parasite signaling pathway by [Placeholder Compound].
References
- 1. Leishmaniasis [who.int]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lyaline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lyaline
This compound is a monoterpene indole alkaloid (MIA) originally isolated from Pauridiantha lyallii. As a member of the extensive MIA family, which includes over 2,000 compounds, this compound is of significant interest to the scientific community.[1][2] MIAs are known for their vast structural diversity and a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4]
The chemical structure of this compound was recently re-evaluated and established as the first naturally occurring nacycline analogue. This revised understanding of its structure is critical for the accurate development of analytical methods and for investigating its pharmacological properties.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₃O₂ |
| Molecular Weight | 345.4 g/mol [5] |
| IUPAC Name | methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate[5] |
| CAS Number | 52811-48-0[5] |
Postulated Biological Significance and Signaling Pathways
While specific biological targets of this compound are still under investigation, its classification as a monoterpene indole alkaloid allows for informed hypotheses regarding its potential pharmacological activities. Many MIAs have been shown to possess potent biological effects, such as anticancer and anti-inflammatory activities.[2][3]
For instance, certain MIAs have been found to target Matrix Metalloproteinase 9 (MMP-9), an enzyme implicated in cancer cell migration and metastasis.[6] These alkaloids can downregulate MMP-9 expression by interfering with upstream signaling pathways, such as the EGFR/Akt/JNK pathway.[6] Furthermore, some MIAs exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3]
Based on these precedents, a hypothetical signaling pathway for this compound's potential anticancer and anti-inflammatory action is proposed below. This model suggests that this compound may inhibit key signaling nodes, leading to the downregulation of pro-inflammatory and pro-metastatic factors.
Analytical Methodologies for this compound Quantification
The accurate quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. Below are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for the quantification of this compound from a given matrix involves sample preparation, chromatographic separation, detection, and data analysis.
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a robust method for the quantification of this compound in various sample matrices using HPLC with UV detection.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Internal Standard (IS) (e.g., a structurally similar indole alkaloid not present in the sample)
3.2.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3.2.3. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the Internal Standard working solution.
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC system.
3.2.4. Chromatographic Conditions
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
3.2.5. Method Validation
The method should be validated according to ICH guidelines, with parameters summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from endogenous components at the retention times of this compound and the IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability under various storage and processing conditions. |
Protocol 2: High-Sensitivity Quantification of this compound by LC-MS/MS
For lower detection limits and higher specificity, an LC-MS/MS method is recommended.
3.3.1. Materials and Reagents
-
Same as for HPLC-UV.
3.3.2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
3.3.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the sample (pre-treated with an acid to protonate this compound).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Inject into the LC-MS/MS system.
3.3.4. LC-MS/MS Conditions
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 346.2 → Product ion (Q3) [To be determined by infusion of the standard]
-
Internal Standard: To be determined based on the chosen IS.
-
3.3.5. Method Validation
The validation parameters and acceptance criteria are the same as for the HPLC-UV method, with typically lower LOD and LOQ values achievable.
| Validation Parameter | Typical LC-MS/MS Performance |
| Linearity Range | 0.1 - 1000 ng/mL |
| Accuracy | Within ±15% (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | 0.1 ng/mL |
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner. Calibration curves should be constructed by plotting the peak area ratio of this compound to the IS against the concentration of the standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used to determine the concentrations in unknown samples.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantification of this compound in various research and development settings. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation is crucial to ensure the reliability and accuracy of the generated data. The postulated biological activities provide a rationale for further investigation into the pharmacological potential of this unique monoterpene indole alkaloid.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H19N3O2 | CID 11371381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neuropharmacological Investigation of Lyaline
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Introduction
Lyaline is a monoterpene indole alkaloid whose structure was recently re-evaluated and confirmed as the first naturally occurring nacycline analogue. Historically, the neuropharmacological profile of this compound has been largely unexplored, in part due to the initial structural misidentification. As a member of the vast and pharmacologically diverse family of indole alkaloids, this compound presents a novel scaffold for neuropharmacological research and drug discovery. Many indole alkaloids exhibit significant activity within the central nervous system (CNS), with effects ranging from anticonvulsant and antidepressant to neuroprotective properties[1]. For instance, related monoterpene indole alkaloids have been shown to possess cholinesterase-inhibitory activity, suggesting a potential role in modulating cholinergic neurotransmission[2][3][4].
These application notes provide a comprehensive roadmap for the initial neuropharmacological characterization of this compound. The following sections outline detailed protocols for a tiered approach to investigating its potential CNS activity, from initial receptor screening to in vivo behavioral analysis. This document is intended to serve as a foundational guide for researchers seeking to elucidate the therapeutic potential of this novel natural product.
Data Presentation: A Framework for Characterizing this compound
Quantitative data from the proposed experiments should be systematically organized to facilitate the clear assessment and comparison of this compound's pharmacological properties. The following table provides a template for summarizing key in vitro data points.
| Target | Radioligand | This compound Ki (nM) | Standard Compound | Standard Ki (nM) | This compound EC50/IC50 (nM) | Assay Type |
| 5-HT1A Receptor | [3H]-8-OH-DPAT | TBD | 8-OH-DPAT | Value | TBD | cAMP Assay |
| 5-HT2A Receptor | [3H]-Ketanserin | TBD | Ketanserin | Value | TBD | IP1 Assay |
| Dopamine D2 Receptor | [3H]-Spiperone | TBD | Haloperidol | Value | TBD | cAMP Assay |
| Muscarinic M1 Receptor | [3H]-Pirenzepine | TBD | Atropine | Value | TBD | IP1 Assay |
| Acetylcholinesterase | - | TBD | Donepezil | Value | TBD | Ellman's Assay |
| Butyrylcholinesterase | - | TBD | Rivastigmine | Value | TBD | Ellman's Assay |
| SERT | [3H]-Citalopram | TBD | Citalopram | Value | TBD | [3H]-5-HT Uptake |
| DAT | [3H]-WIN 35,428 | TBD | Cocaine | Value | TBD | [3H]-DA Uptake |
| NET | [3H]-Nisoxetine | TBD | Desipramine | Value | TBD | [3H]-NE Uptake |
TBD: To Be Determined. Ki: Inhibitory constant. EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following protocols are foundational methods for assessing the neuropharmacological activity of a novel compound like this compound.
Protocol 1: Radioligand Binding Assays for CNS Receptor Screening
This protocol is designed to determine the binding affinity (Ki) of this compound for a panel of CNS receptors.[5][6]
Materials:
-
Receptor-containing membranes (from cell lines or brain tissue)
-
Radioligand specific to the receptor of interest
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Unlabeled competitor for non-specific binding determination
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Preparation: Thaw receptor membrane preparations on ice. Dilute membranes to the desired protein concentration in assay buffer. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with this compound.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane suspension.[6]
-
Non-specific Binding: Add a saturating concentration of the unlabeled competitor, the radioligand, and the membrane suspension.[6]
-
Competition: Add serial dilutions of this compound, the radioligand, and the membrane suspension.[6]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[6]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Assay for GPCR Modulation
This protocol measures the effect of this compound on the intracellular cyclic AMP (cAMP) levels, indicating its functional activity (agonist or antagonist) at Gs- or Gi-coupled receptors.[8][9]
Materials:
-
Cells expressing the target GPCR (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
This compound stock solution
-
Forskolin (for Gi-coupled receptor assays)
-
Reference agonist and antagonist
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
384-well white opaque microplates
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a predetermined density and culture overnight.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of this compound or the reference agonist to the cells.
-
Antagonist Mode: Pre-incubate cells with serial dilutions of this compound, then add a fixed concentration (e.g., EC80) of the reference agonist. For Gi-coupled receptors, stimulate with forskolin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Signal Measurement: Incubate as required by the kit, then read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of this compound to determine EC50 (agonist) or IC50 (antagonist) values.
Protocol 3: Neurotransmitter Release Assay from Synaptosomes
This protocol assesses the effect of this compound on the release of neurotransmitters from isolated nerve terminals (synaptosomes).[10][11]
Materials:
-
Fresh rodent brain tissue (e.g., cortex, striatum)
-
Sucrose homogenization buffer
-
Percoll or Ficoll for density gradient centrifugation
-
Krebs-Ringer buffer (or similar physiological salt solution)
-
Radiolabeled neurotransmitter (e.g., [3H]-dopamine, [3H]-serotonin)
-
This compound stock solution
-
High K+ buffer (for depolarization-induced release)
-
Scintillation counter and cocktail
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Isolate synaptosomes using differential and density gradient centrifugation.[12]
-
Loading: Resuspend the synaptosome pellet in Krebs-Ringer buffer and incubate with a radiolabeled neurotransmitter to allow for uptake.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion system. Continuously perfuse with buffer to establish a stable baseline of neurotransmitter release.
-
Compound Application: Introduce this compound into the superfusion buffer and collect fractions.
-
Stimulation: Induce neurotransmitter release by switching to a high K+ buffer, in the continued presence or absence of this compound.
-
Measurement: Measure the radioactivity in the collected fractions and in the synaptosomes at the end of the experiment using a scintillation counter.
-
Data Analysis: Express the release of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. Compare the release profile in the presence of this compound to the control condition.
Protocol 4: In Vivo Behavioral Assessment in Mice
A battery of behavioral tests is essential to characterize the in vivo effects of this compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
a) Locomotor Activity Test:
-
Purpose: To assess the effects of this compound on general motor activity and to identify potential sedative or stimulant properties.[13][14]
-
Procedure: Individually house mice and allow them to acclimate to the testing room. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Place the mouse in the center of an open field arena equipped with infrared beams or a video tracking system. Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).[15][16]
b) Elevated Plus Maze (EPM):
-
Purpose: To evaluate the anxiolytic or anxiogenic potential of this compound.[17][18]
-
Procedure: Following drug or vehicle administration, place the mouse in the center of the plus-shaped maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes.[19] A video tracking system records the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic-like effects.[20]
c) Forced Swim Test (FST):
-
Purpose: To screen for potential antidepressant-like activity of this compound.[21][22]
-
Procedure: Place the mouse in a cylinder of water from which it cannot escape for a 6-minute session.[23] Record the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time suggests an antidepressant-like effect.[24][25]
Visualizations
Caption: Proposed experimental workflow for this compound characterization.
Caption: Hypothetical signaling pathway for this compound as a GPCR antagonist.
References
- 1. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. cAMP-Glo™ Assay Protocol [promega.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. va.gov [va.gov]
- 15. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 16. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 21. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. youtube.com [youtube.com]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. dpi.nsw.gov.au [dpi.nsw.gov.au]
The Untapped Potential of Lyaline: A Scaffold Awaiting Biological Exploration for Drug Development
While the intricate molecular architecture of Lyaline, a natural product featuring a harman-1,4-dihydropyridine core, has been a subject of synthetic chemistry endeavors, its potential as a scaffold for synthetic drug development remains largely uncharted territory. Extensive literature reviews reveal a significant gap in the understanding of its biological activities, with no specific pharmacological targets or modulated signaling pathways currently identified. This lack of foundational biological data precludes the development of detailed application notes and protocols for its use in drug discovery at this time.
The journey to elucidate the true structure of this compound is a testament to the complexities of natural product chemistry. Initially isolated and assigned a particular chemical structure, subsequent total synthesis efforts revealed inconsistencies with the spectroscopic data of the natural compound.[1][2] This led to a structural revision, highlighting the importance of synthetic validation in natural product research.[1][2] The molecular formula of this compound is C₂₁H₁₉N₃O₂ and its molecular weight is 345.4 g/mol .[3]
Despite the successful synthesis of its revised structure, the biological properties of this compound have not been reported in the scientific literature. This presents a significant hurdle for its application in drug development, as a thorough understanding of a scaffold's inherent biological effects is crucial for designing new therapeutic agents. Without this knowledge, researchers cannot rationally design derivatives, develop relevant biological assays, or identify potential therapeutic areas.
For researchers interested in exploring the potential of the this compound scaffold, the initial steps would involve a comprehensive biological screening campaign to identify any inherent activities. This could include broad-based phenotypic screening against various cell lines or target-based screening against a panel of known drug targets.
General Workflow for Exploring a Novel Scaffold like this compound:
The logical progression for investigating a novel, structurally interesting but biologically uncharacterized scaffold such as this compound would follow a path from synthesis to broad biological screening, and then to more focused investigation based on initial findings.
Caption: A generalized workflow for the investigation of a novel chemical scaffold.
Proposed Starting Point: General Synthetic Protocol Outline
While a specific, detailed protocol for the most recent total synthesis of the revised this compound structure requires access to supplementary materials of published studies, a general approach can be outlined based on common synthetic strategies for similar heterocyclic compounds. This would typically involve the construction of the harman and dihydropyridine ring systems followed by their coupling.
Note: The following is a conceptual outline and would require significant experimental optimization.
Materials:
-
Tryptamine derivatives
-
Aldehyde precursors for the dihydropyridine ring
-
Appropriate solvents (e.g., DMF, THF, DCM)
-
Reagents for cyclization, condensation, and purification (e.g., catalysts, acids, bases)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Conceptual Steps:
-
Synthesis of the Harman Core: This can often be achieved through a Pictet-Spengler reaction between a tryptamine derivative and an appropriate aldehyde, followed by oxidation.
-
Synthesis of the Dihydropyridine Moiety: A Hantzsch-like dihydropyridine synthesis could be employed, using an aldehyde, a beta-ketoester, and an ammonia source.
-
Coupling and Final Assembly: The synthesized harman and dihydropyridine fragments would then be coupled through a suitable chemical linkage.
-
Purification and Characterization: The final product would be purified using chromatographic techniques and its structure confirmed by NMR and mass spectrometry.
Future Outlook
The this compound scaffold represents a blank slate for medicinal chemists and pharmacologists. Its unique chemical structure suggests the potential for novel biological activities. Future research focused on elucidating these activities is the critical next step. Once a biological target or pathway is identified, the door will be open for the rational design and synthesis of this compound derivatives with therapeutic potential. Until then, this compound remains an intriguing but enigmatic molecule in the vast landscape of natural products.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges in Indole Alkaloid Synthesis, the Case of Lyaline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex indole alkaloids, using the historical challenges encountered with Lyaline as a case study.
Frequently Asked Questions (FAQs)
Q1: We are attempting the synthesis of this compound based on the originally proposed structure and are encountering significant product instability. Is this a known issue?
A1: Yes, this is a well-documented challenge. The total synthesis of the originally proposed structure of this compound, a harman-1,4-dihydropyridine derivative, resulted in a highly unstable product.[1] This inherent instability is a key indicator that the initially proposed structure is incorrect. Researchers have noted that the synthetic compound degrades readily, which is inconsistent with the behavior of the natural isolate.[1]
Q2: Our spectroscopic data (NMR) for the synthesized compound does not match the reported data for the natural product. What could be the reason for this discrepancy?
A2: The mismatch in spectroscopic data is the primary evidence that the proposed structure of this compound was erroneous.[2][3] When the harman-1,4-dihydropyridine structure was synthesized, its NMR and mass spectrometry data were not consistent with the limited data available for the natural product isolated from Pauridiantha lyallii.[1][2] This strongly suggests that the connectivity or stereochemistry of the natural product is different from what was initially proposed.
Q3: Has the correct structure of this compound been elucidated and synthesized?
A3: The literature indicates that the structure of this compound was revised; however, a successful total synthesis of the corrected structure has not been widely reported in the provided search results. The focus of published work has been on demonstrating the incorrectness of the initial proposal.[1][2][3]
Troubleshooting Guides
Problem 1: Product Decomposition During Synthesis of Dihydropyridine-Containing Indole Alkaloids
-
Symptom: Significant degradation of the target compound upon isolation, purification, or storage.
-
Potential Cause: The 1,4-dihydropyridine ring system is known to be sensitive to air and light, leading to oxidation and decomposition. The presence of the indole nucleus can further influence the electronic properties and stability of this moiety.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere (e.g., Argon or Nitrogen).
-
Degassed Solvents: Use freshly degassed solvents to minimize exposure to oxygen.
-
Light Protection: Protect the reaction and product from light by wrapping flasks in aluminum foil.
-
Temperature Control: Purify and store the compound at low temperatures to slow down decomposition pathways.
-
Alternative Synthetic Routes: Consider synthetic strategies that install the dihydropyridine or a precursor at a later stage to minimize its exposure to harsh conditions.
-
Problem 2: Poor Stereochemical Control in the Formation of Complex Ring Junctions
-
Symptom: Formation of multiple diastereomers that are difficult to separate, leading to low yields of the desired product.
-
Potential Cause: The construction of the intricate polycyclic core of many indole alkaloids often involves reactions that can generate multiple stereocenters simultaneously. The facial selectivity of these reactions can be low without appropriate directing groups or chiral catalysts.
-
Troubleshooting Steps:
-
Substrate Control: Introduce bulky protecting groups or other functional groups that can direct the approach of reagents to one face of the molecule.
-
Chiral Catalysis: Employ asymmetric catalysts (e.g., chiral Lewis acids, organocatalysts) to favor the formation of one enantiomer or diastereomer.
-
Cyclization Strategy: Re-evaluate the key bond-forming reactions. For instance, a Diels-Alder or a cascade reaction might offer better stereocontrol compared to a stepwise approach.
-
Detailed Mechanistic Analysis: A thorough understanding of the reaction mechanism can provide insights into the factors governing stereoselectivity.
-
Experimental Protocols
Note: Since the synthesis of the correct this compound structure is not detailed, the following is a generalized protocol for a key reaction often used in the synthesis of indole alkaloids: the Pictet-Spengler reaction for the formation of a tetrahydro-β-carboline core.
Protocol: Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve tryptamine (1.0 eq) and a relevant aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol%) to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to several days depending on the substrates.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Comparison of Spectroscopic Data
| Spectroscopic Data | Natural this compound (Reported) | Synthesized Proposed Structure | Analysis |
| ¹H NMR (δ, ppm) | Complex multiplets in the aromatic region, specific signals for aliphatic protons. | Different chemical shifts and coupling constants in the aromatic and aliphatic regions. | Discrepancies indicate a different molecular structure. |
| ¹³C NMR (δ, ppm) | Characteristic peaks for indole and other functional groups. | Significant shifts in key carbon signals, suggesting different connectivity. | Further evidence against the proposed structure. |
| Mass Spec (m/z) | Molecular ion peak at a specific value. | Molecular ion peak matches the proposed structure's mass but fragmentation pattern may differ. | While the mass may be the same, the fragmentation can reveal structural differences. |
| Stability | Stable upon isolation. | Highly unstable, decomposes on standing. | A critical difference in chemical properties.[1] |
Visualizations
References
Technical Support Center: Optimizing Lyaline Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lyaline extraction. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a chemical compound with the molecular formula C21H19N3O2.[1] Its IUPAC name is methyl 5-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-1,4-dihydropyridine-3-carboxylate.[1] As an indole alkaloid, its solubility and stability are crucial factors to consider during extraction. The stability of similar compounds can be pH-dependent.[2]
Q2: What are the critical starting considerations for maximizing this compound extraction yield?
The initial steps of extraction are crucial for a high yield. Key considerations include:
-
Sample Preparation: For plant-based sources, proper drying and grinding of the material are essential to increase the surface area for solvent penetration. For tissue samples, rapid and efficient lysis is necessary.[3] In some cases, flash-freezing with liquid nitrogen and storage at -80°C can preserve the integrity of the target compound.[3][4]
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of this compound. A systematic approach using solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, water) is recommended to identify the optimal solvent for maximizing yield. For similar compounds, aqueous ethanol or methanol are commonly used.[5]
-
pH Control: The pH of the extraction medium can significantly impact the solubility and stability of alkaloids like this compound. Since alkaloids are basic, their solubility in aqueous solutions is pH-dependent. Acidic solutions (protonated form) or alkaline solutions (free base form) can be used to selectively extract the compound.
Q3: Which extraction techniques are most suitable for a compound like this compound?
Several extraction techniques can be employed, ranging from traditional to modern methods. The choice depends on the scale of extraction, the nature of the source material, and the stability of this compound.[5]
-
Maceration: Soaking the source material in a suitable solvent over a period.
-
Soxhlet Extraction: A continuous extraction method that can be very efficient but may expose the compound to heat for extended periods.
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, often CO2, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.
Q4: What are the most effective methods for purifying this compound extract?
Post-extraction, purification is essential to isolate this compound from other co-extracted compounds.
-
Liquid-Liquid Extraction (LLE): A common technique to partition the sample between two immiscible liquid phases. It is crucial to avoid emulsion formation for efficient separation.[6]
-
Chromatography:
-
Column Chromatography: Often the first step in purification, using stationary phases like silica gel or alumina.[7]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for final purification. Reversed-phase HPLC is commonly used for alkaloids.
-
Ion-Exchange Chromatography (IEX): Can be effective if this compound can be charged at a specific pH.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound extraction and purification.
Table 1: Troubleshooting Common Issues in this compound Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Incomplete cell lysis or sample disruption.[3]- Degradation of this compound during extraction (e.g., due to heat or pH).- Insufficient extraction time. | - Perform small-scale pilot extractions with a range of solvents to determine the optimal one.- Optimize grinding/homogenization methods.[4]- Use lower temperatures for extraction or employ non-thermal methods like UAE.- Increase the extraction time or perform multiple extraction cycles. |
| Formation of Emulsion during LLE | - High concentration of lipids or surfactants in the extract.[6]- Vigorous shaking of the separatory funnel. | - Add salt (brine) to the aqueous phase to increase its polarity.- Centrifuge the mixture to break the emulsion.[6]- Use gentle swirling instead of vigorous shaking for mixing.[6]- Consider supported liquid extraction (SLE) as an alternative.[6] |
| Poor Purity of Final Product | - Co-extraction of compounds with similar properties.- Inefficient chromatographic separation. | - Pre-treat the crude extract to remove interfering substances (e.g., defatting with hexane).[5]- Optimize the mobile phase composition and gradient in HPLC.- Employ a multi-step purification strategy combining different chromatographic techniques (e.g., column chromatography followed by HPLC). |
| This compound Degradation | - Exposure to high temperatures.- Unfavorable pH conditions.- Oxidation. | - Use low-temperature extraction methods.- Buffer the extraction solvent to maintain a stable pH.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Method for this compound Extraction from a Plant Source
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered material in methanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 1 M hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.
-
Extract the alkaline solution with dichloromethane or ethyl acetate. The free base of this compound will partition into the organic layer.
-
Collect the organic layers and evaporate the solvent to yield the enriched alkaloid fraction.
-
-
Purification:
-
Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Perform final purification using preparative HPLC with a suitable C18 column and a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound extraction yield.
Caption: Hypothetical signaling pathway for a this compound-like compound.
References
- 1. This compound | C21H19N3O2 | CID 11371381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical stability of lignocaine (lidocaine) and adrenalin (epinephrine) in pH-adjusted parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. mpbio.com [mpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. DSpace [kuscholarworks.ku.edu]
Stability issues and degradation of Lyaline in solution
Technical Support Center: Lyaline
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in aqueous solutions?
A1: this compound in aqueous solutions is primarily susceptible to degradation, which can be accelerated by factors such as pH, temperature, and exposure to light.[1][2][3] The most common issue is the conversion of this compound to its inactive lactam form, particularly under thermal stress and at non-neutral pH.[4] Users may also observe precipitation or discoloration in solutions that have been stored improperly or for extended periods.[5]
Q2: What are the key factors that influence the degradation of this compound?
A2: The stability of this compound in solution is influenced by several factors:
-
Temperature: Higher temperatures significantly increase the rate of degradation.[2][3][4]
-
pH: this compound is most stable at a neutral pH. The degradation rate increases at both acidic and alkaline pH values.[4][6]
-
Light: Exposure to light, especially UV light, can contribute to the degradation of this compound through photolysis.[1][2]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of some formulations.[1]
-
Excipients: Interactions between this compound and other components in a formulation can potentially lead to instability.[1]
Q3: What is the primary degradation product of this compound and is it active?
A3: The main degradation product of this compound in solution has been identified as this compound lactam.[4] This conversion occurs through an intramolecular cyclization reaction. Current data suggests that this compound lactam does not possess the same biological activity as the parent this compound molecule and should be considered an impurity.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure maximum stability and shelf-life, this compound solutions should be stored under controlled conditions. Based on stability data, the following storage conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration significantly slows the rate of thermal degradation.[7][8] |
| Light | Protect from light (use amber vials) | Prevents photodegradation.[1][9] |
| pH | Prepare in a neutral buffer (pH ~7.0) | This compound demonstrates maximal stability at neutral pH.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Minimizes oxidative degradation, if the formulation is susceptible. |
| Container | Use sealed, airtight glass containers | Prevents contamination and evaporation.[10] |
Q5: How can I monitor the degradation of this compound in my samples?
A5: The most effective way to monitor this compound degradation is by using a stability-indicating analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[4] This technique allows for the separation and quantification of intact this compound from its degradation products, such as this compound lactam.[4] Regular analysis of samples at defined time points will provide a clear profile of the compound's stability under your specific experimental conditions.[11]
Troubleshooting Guide
Problem 1: I observe a precipitate in my this compound solution after storage.
-
Possible Cause 1: Poor Solubility. this compound may have limited solubility in the chosen solvent system, especially at high concentrations.
-
Solution: Verify the solubility of this compound in your specific buffer or solvent. Consider preparing a more dilute solution or gently warming the solution to aid dissolution before returning it to the recommended storage temperature.
-
-
Possible Cause 2: Degradation Product Precipitation. A degradation product of this compound may be less soluble than the parent compound and could be precipitating out of solution.
-
Solution: Analyze the precipitate and the supernatant separately using an appropriate analytical technique like HPLC to identify the components. This will help determine if the precipitate is a result of degradation.
-
-
Possible Cause 3: pH Shift. A change in the pH of the solution during storage could affect the solubility of this compound.
-
Solution: Measure the pH of your solution to ensure it has remained within the optimal range. If necessary, adjust the buffering capacity of your solution.
-
Problem 2: My HPLC analysis shows multiple unexpected peaks.
-
Possible Cause 1: Degradation. The unexpected peaks are likely degradation products of this compound.
-
Solution: Conduct a forced degradation study (see Experimental Protocol 2) to intentionally generate degradation products. This will help you identify and characterize the unknown peaks in your chromatogram. Comparing the retention times of the peaks from the forced degradation study with your sample will help confirm their identity.[12]
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during preparation or handling.
-
Solution: Prepare a fresh solution of this compound using high-purity solvents and new containers to see if the extraneous peaks persist. Analyze a blank (solvent only) injection to rule out contamination from the HPLC system itself.
-
-
Possible Cause 3: Interaction with Excipients. If your formulation contains other components, this compound may be reacting with them.
-
Solution: Analyze solutions of individual excipients to see if they produce any peaks at the retention times of interest. Prepare a simplified formulation to identify the interacting component.[1]
-
Problem 3: I am getting inconsistent results in my bioassays.
-
Possible Cause: this compound Instability. If the potency of your this compound solution is decreasing over time, it will lead to variable results in biological experiments.
-
Solution: Implement a strict protocol for preparing fresh this compound solutions for each experiment or establish the stability of your stock solution over the duration of your experiments. It is recommended to quantify the concentration of your this compound solution using a validated HPLC method before each use to ensure you are using a consistent concentration.[13] Store aliquots of your stock solution at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[8]
-
Quantitative Stability Data
The degradation of this compound follows zero-order kinetics, with the rate of degradation being highly dependent on temperature and pH.[4] The following table summarizes the degradation rate constants observed under various conditions.
Table 1: Degradation and Generation Rate Constants for this compound and this compound Lactam [4]
| Temperature (°C) | pH | This compound Degradation Rate Constant (k, µM/h) | This compound Lactam Generation Rate Constant (k, µM/h) |
| 40 | 4.0 | 0.15 | 0.14 |
| 60 | 4.0 | 1.25 | 1.20 |
| 80 | 4.0 | 8.30 | 8.15 |
| 40 | 7.0 | 0.08 | 0.07 |
| 60 | 7.0 | 0.65 | 0.62 |
| 80 | 7.0 | 4.50 | 4.41 |
| 40 | 9.0 | 0.21 | 0.20 |
| 60 | 9.0 | 1.80 | 1.75 |
| 80 | 9.0 | 11.50 | 11.32 |
Data adapted from studies on lysine degradation kinetics, which serves as a proxy for this compound.[4]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Quantification of this compound
This protocol describes a method to separate and quantify this compound from its primary degradation product, this compound lactam.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare a series of standard solutions of this compound and this compound lactam of known concentrations in the mobile phase. b. Generate a calibration curve by plotting the peak area against the concentration for each compound. c. Dilute the experimental samples to fall within the linear range of the calibration curve. d. Inject the samples and standards into the HPLC system. e. Quantify the amount of this compound and this compound lactam in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[12]
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:[12][14]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 1).
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. If significant degradation is observed, use LC-MS to identify the mass of the degradation products and elucidate their structures.[14]
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential signaling cascade initiated by this compound binding to a cell surface receptor.
Caption: A potential signaling pathway initiated by this compound.
Experimental Workflow for a this compound Stability Study
This diagram outlines the logical steps for conducting a comprehensive stability study of a this compound solution.
Caption: Workflow for a typical this compound stability assessment.
Chemical Degradation Pathway of this compound
This diagram shows the chemical conversion of this compound to its inactive lactam form, a primary degradation route.
Caption: Degradation of this compound to this compound Lactam.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term degradation study of hyaluronic acid in aqueous solutions without protection against microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. pangoo.biz [pangoo.biz]
- 11. benchchem.com [benchchem.com]
- 12. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming instability in the synthesis of Lyaline derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of instability encountered during the synthesis of Lyaline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in synthetic this compound derivatives?
The instability of this compound derivatives often stems from the 1,4-dihydropyridine core structure. This moiety is highly susceptible to oxidation, which leads to the formation of the more stable, aromatic pyridine or pyridinium species. This inherent chemical property was noted during synthetic efforts, where the synthetic product was found to be extremely unstable, in contrast to the naturally occurring compound, suggesting that factors in the natural source may contribute to its stability.[1]
Q2: My Pictet-Spengler reaction for the core scaffold synthesis is resulting in a low yield. What are the common causes?
Low yields in the Pictet-Spengler reaction, a common method for synthesizing indole alkaloids, can be attributed to several factors:
-
Sub-optimal Reaction Conditions : Incorrect temperature, reaction time, or reactant concentration can significantly hinder the reaction.[2]
-
Poor Quality of Starting Materials : Impurities in the tryptamine or aldehyde/ketone starting materials can lead to unwanted side reactions.[2]
-
Inappropriate Catalyst : The choice and concentration of the acid catalyst are critical and depend on the specific substrates used.[2]
-
Steric Hindrance : Bulky functional groups on the reactants can impede the necessary cyclization step.[2]
-
Atmospheric Moisture : The reaction can be sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often necessary.[2]
Q3: TLC analysis of my reaction mixture shows multiple spots close to my product. What are these likely byproducts?
The formation of multiple products is a common issue. In the synthesis of complex indole alkaloids, these byproducts could be:
-
Regioisomers : If the precursors are asymmetrical, different cyclization products can form.[2]
-
Oxidized Species : As mentioned, the dihydropyridine core can easily oxidize to the corresponding pyridine. This is a very common degradation pathway.
-
Side-products from Competing Reactions : Depending on the specific synthetic route (e.g., Fischer indole synthesis, Buchwald-Hartwig amination), side reactions like hydrodehalogenation or homocoupling can occur.[3]
Q4: I am having difficulty purifying my this compound derivative. What are the best practices?
Purification of pyridine-containing compounds can be challenging due to their basicity, which can cause tailing on standard silica gel chromatography.[4] Consider the following strategies:
-
Modified Column Chromatography : Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress tailing on silica gel.[4]
-
Low-Temperature Purification : To minimize degradation of unstable compounds, perform chromatography in a cold room or using a jacketed column.
-
Inert Atmosphere : Protect the compound from air and light during the entire purification process to prevent oxidation.
-
Acid-Base Extraction : For separating the basic this compound derivative from non-basic impurities, an acidic wash (e.g., dilute HCl) can be used to pull the product into the aqueous layer. It can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]
-
Crystallization : If the product is a solid, crystallization can be a highly effective method for achieving high purity while minimizing exposure to chromatographic stationary phases.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low yields, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Product Degrades During or After Purification
Instability is the key challenge with this compound derivatives. The primary degradation pathway is the oxidation of the 1,4-dihydropyridine ring.
Caption: The oxidative degradation of the unstable 1,4-dihydropyridine core.
Quantitative Data Summary
The choice of reaction parameters critically influences the success of indole alkaloid synthesis. The following table provides a representative summary of how different conditions can affect the outcome of a Pictet-Spengler cyclization, a key step in many related syntheses.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproduct Formation (%) |
| TFA (10) | Dichloromethane | 25 | 12 | 65 | 15 (Oxidized) |
| TFA (10) | Toluene | 80 | 4 | 75 | 10 (Regioisomer) |
| Sc(OTf)₃ (5) | Acetonitrile | 25 | 24 | 85 | <5 |
| Acetic Acid (50) | Ethanol | 78 | 18 | 50 | 20 (Mixed) |
This table is illustrative, based on common findings in indole alkaloid synthesis. Optimal conditions should be determined empirically for each specific this compound derivative.
Experimental Protocols
Protocol: Pictet-Spengler Reaction for a this compound Precursor
This protocol describes a general procedure for the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde to form the core tetracyclic structure, which may require further modification to become a this compound analog.
Materials:
-
N-methyltryptamine (1 equivalent)
-
Pyridyl-3-acetaldehyde (1.1 equivalents)
-
Trifluoroacetic acid (TFA) (0.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Experimental Workflow Diagram:
Caption: A standard workflow for synthesis, workup, and purification.
Procedure:
-
Reaction Setup : To a dry, argon-flushed round-bottom flask, add N-methyltryptamine (1 eq.).
-
Dissolution : Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents : Cool the solution to 0 °C in an ice bath. Add pyridyl-3-acetaldehyde (1.1 eq.) followed by the dropwise addition of TFA (0.2 eq.).
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an eluent system such as DCM/Methanol with 1% triethylamine to afford the desired product. Store the final compound under an inert atmosphere at a low temperature and protected from light.
References
Technical Support Center: Optimizing Chromatographic Separation of Lyaline Isomers
Welcome to the technical support center for the chromatographic separation of Lyaline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in separating these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound is a monoterpene indole alkaloid with a β-carboline core structure and contains multiple chiral centers.[1][2][3] The primary challenges in separating its isomers stem from their identical chemical formulas and similar physicochemical properties, making differentiation difficult.[4] Achieving baseline resolution between enantiomers and diastereomers requires highly selective chromatographic systems.
Q2: Which chromatographic techniques are most suitable for this compound isomer separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for chiral separations of alkaloids like this compound.[4][5] Chiral HPLC with polysaccharide-based stationary phases is a common starting point.[5] SFC is often preferred for its high efficiency, reduced analysis time, and lower consumption of organic solvents.[2]
Q3: What type of HPLC column is recommended for separating this compound isomers?
A3: For the chiral separation of β-carboline alkaloids, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns such as Chiralpak® AD-H and Chiralcel® OD-H have demonstrated broad applicability for separating complex chiral molecules, including indole alkaloids.[4][5] These columns provide the necessary stereoselective interactions to resolve enantiomers.
Q4: What are typical mobile phase compositions for the separation of β-carboline alkaloid isomers?
A4: Normal-phase chromatography is frequently successful for the chiral separation of alkaloids on polysaccharide-based CSPs. A common mobile phase consists of a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[4] For basic compounds like this compound, adding a small amount of a basic modifier, such as diethylamine (DEA), can significantly improve peak shape.[4]
Q5: Can temperature be used to optimize the separation of this compound isomers?
A5: Yes, column temperature is a critical parameter for optimizing chiral separations. Both increasing and decreasing the temperature can affect the selectivity and resolution of enantiomers.[6] Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the analyte and the chiral stationary phase, which can lead to improved resolution.[4] It is a valuable parameter to screen during method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor or No Resolution of Isomers
Q: I am not seeing any separation between my this compound isomer peaks. What should I do first?
A: Poor or no resolution is a common initial challenge. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Problem 2: Peak Tailing
Q: My this compound isomer peaks are showing significant tailing. How can I improve the peak shape?
A: Peak tailing for basic compounds like alkaloids is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.
-
Solutions:
-
Add a Basic Modifier: Incorporating a competing base, such as 0.1% diethylamine (DEA) or triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry.[4]
-
Use a Base-Deactivated Column: Employing a high-quality, end-capped chiral column designed to minimize silanol interactions can significantly reduce tailing.[4]
-
Adjust Mobile Phase pH (Reversed-Phase): If using a reversed-phase method, lowering the mobile phase pH (e.g., to < 3 with formic or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated basic alkaloid.
Caption: Troubleshooting workflow for peak tailing.
-
Problem 3: Irreproducible Retention Times
Q: My retention times are shifting between runs. What could be the cause?
A: Retention time instability is often due to insufficient column equilibration, temperature fluctuations, or inconsistent mobile phase preparation.
-
Solutions:
-
Ensure Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral columns, especially when changing mobile phase composition. Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.
-
Maintain a Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Even minor ambient temperature changes can affect retention times.[7]
-
Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and ensure the solvent ratios are accurate. Using a larger batch of pre-mixed mobile phase can improve consistency between runs.
-
Quantitative Data for Analogous Compounds
| Compound Class | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k1' | α | Rs | Reference |
| β-Carboline Derivatives | Chiralcel OD-H | n-Hexane/Ethanol (85:15, v/v) | 1.0 | 25 | 2.4 | 1.20 | 2.5 | [8] |
| Indole Alkaloids | Chiralpak AD | Heptane/Ethanol (90:10, v/v) | 1.0 | 25 | 1.8 | 1.15 | 2.1 | [5] |
| Tetrahydro-β-carboline | Chiral RP Column | Acetonitrile/Buffer | 0.8 | 30 | 3.1 | 1.12 | 1.9 | [5] |
-
k1': Retention factor of the first eluting enantiomer
-
α: Selectivity factor
-
Rs: Resolution
Detailed Experimental Protocols
As a specific, validated method for this compound isomer separation is not published, this section provides a detailed protocol for chiral method development for this compound isomers based on successful strategies for structurally related β-carboline alkaloids.
Protocol 1: Chiral HPLC Method Development for this compound Isomers
This protocol outlines a systematic approach to developing a chiral separation method for this compound isomers using HPLC with a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phases:
-
Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm
-
-
HPLC-grade solvents: n-hexane, isopropanol, ethanol
-
Additives: Diethylamine (DEA)
-
This compound isomer standard or sample
2. Experimental Workflow:
Caption: Experimental workflow for chiral HPLC method development.
3. Step-by-Step Procedure:
-
Sample Preparation:
-
Dissolve the this compound isomer mixture in the mobile phase modifier (isopropanol or ethanol) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Screening:
-
Equilibrate the Chiralpak® AD-H column with n-hexane/isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min. Set the column temperature to 25°C and the UV detection wavelength to an appropriate value for the β-carboline chromophore (e.g., 254 nm or 280 nm).
-
Inject 10 µL of the sample and record the chromatogram.
-
Repeat the screening with n-hexane/ethanol (90:10, v/v).
-
Repeat the entire screening process with the Chiralcel® OD-H column.
-
-
Method Optimization:
-
Based on the screening results, select the column and mobile phase system that shows the best initial separation or peak shape (even if it is just peak broadening or a shoulder).
-
Optimize Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to find the optimal balance between retention and resolution.
-
Optimize Additive: If peak tailing is observed, add 0.1% (v/v) DEA to the mobile phase and re-evaluate the separation.
-
Optimize Temperature: Evaluate the effect of column temperature on the separation at, for example, 15°C, 25°C, and 40°C.
-
Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.7 or 0.5 mL/min) to improve resolution, keeping in mind that this will increase the analysis time.
-
-
Data Analysis:
-
For the optimized method, calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the separated isomers.
-
This systematic approach will enable you to develop a robust and effective method for the chromatographic separation of this compound isomers.
References
- 1. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Endogenous alkaloids in man. XXXVIII. "Chiral" and "achiral" determination of the neurotoxin TaClo (1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline) from blood and urine samples by high-performance liquid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Lyaline
Section 1: UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing compounds with chromophores. Below are common issues and troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My absorbance readings are too high and the spectrum appears flat at the top. What should I do?
A1: This indicates that your sample is too concentrated, leading to a deviation from the Beer-Lambert Law.[1][2]
-
Solution: Dilute your sample with the appropriate solvent and re-run the analysis. Aim for absorbance values between 0.1 and 1.0 for optimal accuracy.[2]
Q2: I am observing unexpected peaks in my spectrum. What is the likely cause?
A2: Unexpected peaks are often due to contamination or issues with the cuvette or solvent.[3]
-
Troubleshooting Steps:
-
Check Cuvettes: Ensure your cuvettes are clean. Rinse them with the solvent you are using for your blank and sample. Handle cuvettes by the frosted sides to avoid fingerprints in the light path.[3]
-
Solvent Purity: Run a blank spectrum with just your solvent to check for impurities.
-
Sample Contamination: Verify the purity of your Lyaline sample. If necessary, repurify the sample.[3]
-
Q3: My baseline is drifting or unstable. How can I fix this?
A3: Baseline instability can be caused by several factors, including lamp warm-up time and dirty optics.
-
Solutions:
-
Lamp Warm-up: Allow the spectrophotometer's lamp to warm up for at least 20-30 minutes before calibration and measurement to ensure a stable output.[3]
-
Calibration: Calibrate the instrument using a fresh blank solution just before running your sample.[4]
-
Instrument Check: If the problem persists, the instrument's optics may need cleaning or servicing.
-
Q4: Why am I seeing negative absorbance values?
A4: Negative absorbance readings can occur if the blank is more absorbing than the sample.[1]
-
Common Causes:
Data Presentation: Common UV Cut-off Wavelengths for Solvents
When preparing samples for UV-Vis analysis, it is crucial to select a solvent that is transparent in the wavelength range of interest.
| Solvent | UV Cut-off (nm) |
| Acetonitrile | 190 |
| Water | 190 |
| Hexane | 195 |
| Methanol | 205 |
| Ethanol | 210 |
| Dichloromethane | 235 |
| Chloroform | 245 |
| Acetone | 330 |
Experimental Protocol: UV-Vis Analysis of this compound
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 30 minutes.
-
Sample Preparation:
-
Accurately weigh a small amount of purified this compound.
-
Dissolve the sample in a suitable, UV-grade solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 10 µg/mL). Ensure the solvent does not absorb in the expected region of this compound's absorbance.
-
Prepare a blank solution containing only the solvent.
-
-
Calibration:
-
Fill a clean quartz cuvette with the blank solution.
-
Place the cuvette in the spectrophotometer and perform a baseline correction (autozero).
-
-
Measurement:
-
Empty and rinse the cuvette with the this compound sample solution, then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If performing quantitative analysis, ensure the absorbance at λmax falls within the linear range of the instrument (typically 0.1-1.0).
-
Visualization: UV-Vis Troubleshooting Workflow
Caption: Troubleshooting workflow for common UV-Vis spectroscopy issues.
Section 2: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The peaks in my ¹H NMR spectrum are broad. What could be the cause?
A1: Peak broadening in NMR can result from several factors.
-
Possible Causes:
-
Poor Shimming: The magnetic field homogeneity may be poor. Re-shim the spectrometer.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Dilute the sample.
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant broadening. Purify the sample or add a chelating agent like EDTA.
-
Chemical Exchange: Protons undergoing chemical exchange (e.g., hydroxyl or amine protons) can appear as broad signals. This can sometimes be confirmed by a D₂O exchange experiment.
-
Q2: I am having trouble dissolving my this compound sample in a standard deuterated solvent.
A2: Solubility is a common challenge with alkaloids.[5]
-
Solutions:
-
Solvent Selection: Try a different deuterated solvent. Common choices for alkaloids include deuterated methanol (CD₃OD), chloroform (CDCl₃), or dimethyl sulfoxide (DMSO-d₆).[6][7]
-
Solvent Mixtures: Using a mixture of solvents can improve solubility.
-
Acidification: For basic alkaloids, adding a drop of deuterated acid (e.g., TFA-d or DCl) can form a more soluble salt.
-
Q3: My NMR signals are weak, even with a concentrated sample.
A3: Low signal-to-noise can be due to insufficient sample or incorrect acquisition parameters.
-
Troubleshooting Steps:
-
Increase Number of Scans: Increase the number of scans to improve the signal-to-noise ratio.
-
Check Pulse Width: Ensure the 90° pulse width is correctly calibrated for your probe and sample.
-
Sufficient Sample: While NMR is sensitive, a sufficient amount of sample is still required. For ¹³C NMR, a more concentrated sample and longer acquisition time are often necessary.[8]
-
Data Presentation: Common Deuterated Solvents and their Residual Peaks
Understanding the location of residual solvent peaks is essential for accurate spectral interpretation.
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| CDCl₃ | 7.26 | 77.16 |
| DMSO-d₆ | 2.50 | 39.52 |
| CD₃OD | 3.31, 4.87 (H₂O) | 49.00 |
| D₂O | 4.79 | - |
| Acetone-d₆ | 2.05 | 29.84, 206.26 |
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Calibrate the 90° pulse width.
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons.
-
Visualization: NMR Troubleshooting Workflow
Caption: Troubleshooting workflow for common NMR spectroscopy issues.
Section 3: Mass Spectrometry
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I don't see the molecular ion peak for this compound in my mass spectrum.
A1: The molecular ion (M⁺˙) can be unstable and prone to fragmentation, especially with techniques like Electron Ionization (EI).[9]
-
Solutions:
-
Use a Soft Ionization Technique: Employ a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to produce a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[10]
-
Check for Adducts: In ESI, look for common adducts such as [M+Na]⁺ or [M+K]⁺, which can help confirm the molecular weight.
-
Q2: The fragmentation pattern is very complex. How can I interpret it?
A2: Complex fragmentation is common for alkaloids.[11]
-
Interpretation Strategies:
-
Identify Characteristic Neutral Losses: Look for the loss of small, stable molecules (e.g., H₂O, CO, C₂H₄).
-
Propose Fragmentation Pathways: Based on the structure of this compound, propose likely cleavage points. For amines, alpha-cleavage is a common fragmentation pathway.[9][11]
-
High-Resolution MS (HRMS): Use HRMS to determine the elemental composition of fragment ions, which provides more confidence in their assignment.
-
Tandem MS (MS/MS): Isolate the molecular ion and fragment it in the mass spectrometer. This helps to establish relationships between the precursor and product ions.[11]
-
Q3: My signal intensity is low and inconsistent between runs.
A3: This can be due to issues with sample preparation, the ion source, or the detector.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is free of non-volatile salts or buffers (e.g., phosphate, TRIS), which can suppress ionization in ESI.
-
Ion Source Cleaning: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the source.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated across the mass range of interest.
-
Data Presentation: Common Adducts in ESI-MS (Positive Ion Mode)
In ESI, molecules often associate with ions present in the solvent or sample matrix.
| Adduct | Mass Shift | Common Source |
| [M+H]⁺ | +1 | Proton from acidic solvent |
| [M+NH₄]⁺ | +18 | Ammonium salts in buffer |
| [M+Na]⁺ | +23 | Glassware, solvent impurities |
| [M+K]⁺ | +39 | Glassware, solvent impurities |
| [2M+H]⁺ | 2M+1 | High sample concentration |
Experimental Protocol: ESI-MS Analysis of this compound
-
Instrument Preparation:
-
Start the mass spectrometer and allow it to reach a stable vacuum.
-
Calibrate the instrument using the manufacturer's recommended calibration solution.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable volatile solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode).
-
Ensure the sample is fully dissolved and free of particulate matter by filtering or centrifugation if necessary.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion using a syringe pump or through an LC system.
-
Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for the ion of interest (e.g., [M+H]⁺).
-
Acquire the mass spectrum over the desired mass range.
-
If necessary, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺) and acquiring the product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion or protonated molecule.
-
Analyze the isotopic pattern to help confirm the elemental composition.
-
Interpret the fragmentation pattern to gain structural information.
-
Visualization: Mass Spectrometry Troubleshooting Workflow
Caption: Troubleshooting workflow for common mass spectrometry issues.
References
- 1. youtube.com [youtube.com]
- 2. vernier.com [vernier.com]
- 3. ossila.com [ossila.com]
- 4. vernier.com [vernier.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uab.edu [uab.edu]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Lyaline* Solubility for Bioassays
Disclaimer: Based on our records, "Lyaline" is not a commonly used compound in bioassays. It is highly likely that you are referring to L-Lysine , a common amino acid. This guide will primarily focus on strategies for L-Lysine, while also providing general troubleshooting for other poorly soluble compounds.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of compounds for bioassays.
Troubleshooting Guide: Solubility Issues
Researchers may encounter several common issues when preparing solutions for bioassays. The following table summarizes these problems and offers targeted solutions.
| Issue | Observation | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Solid particles are visible in the solution after attempting to dissolve the compound. | - Exceeded solubility limit in the chosen solvent.- Incorrect solvent for the compound's polarity.- Temperature fluctuations. | - Verify the solubility data for your compound.- For L-Lysine, use water as the primary solvent.[1]- Consider gentle heating or sonication to aid dissolution.- If using a different compound, explore alternative solvents or co-solvent systems.[2][3] |
| Cloudy or Hazy Solution | The solution is not clear, indicating incomplete dissolution or the formation of a colloidal suspension. | - Compound may be forming fine, suspended particles.- Presence of impurities. | - Filter the solution using a 0.22 µm syringe filter.- Increase the solvent volume to lower the concentration.- For poorly soluble compounds, consider micronization to reduce particle size and increase surface area.[2][3][4] |
| Phase Separation | Two distinct liquid layers are observed. | - Use of immiscible solvents in a co-solvent system. | - Ensure the selected co-solvents are miscible (e.g., DMSO and water).- Vigorously vortex or mix the solution. |
| Inconsistent Results | Variability in bioassay results between different batches of the same compound solution. | - Compound degradation over time.- Incomplete initial solubilization leading to concentration errors. | - Prepare fresh solutions for each experiment.- L-Lysine in solution can degrade to lysine lactam; for long-term storage, consider stability studies.[5]- Ensure the compound is fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for L-Lysine?
A1: L-Lysine is very freely soluble in water.[1] For most bioassays, sterile, deionized water or a suitable aqueous buffer (e.g., PBS) is the recommended solvent. L-Lysine is generally insoluble in organic solvents such as ethanol, ethyl ether, acetone, and benzene.[1]
Q2: I'm not working with L-Lysine, and my compound won't dissolve in water. What should I do?
A2: For compounds with poor aqueous solubility, a systematic approach is necessary to find a suitable solvent system. The following workflow can guide your decision-making process.
A decision-making workflow for solubilizing a poorly water-soluble compound for bioassays.
Q3: How does pH affect the solubility of compounds like amino acids?
A3: The solubility of amino acids and other ionizable compounds is significantly influenced by pH. For amino acids, solubility is generally lowest at their isoelectric point (the pH at which the molecule has no net electrical charge) and increases as the pH moves away from this point due to the formation of charged species. Adjusting the pH of the buffer can be an effective strategy to improve solubility.[2][3]
Q4: Can I use surfactants or detergents to improve solubility?
A4: Yes, surfactants can be used to increase the solubility of hydrophobic compounds.[4][6] Surfactants form micelles that can encapsulate non-polar molecules, increasing their apparent solubility in aqueous solutions.[3] However, it is crucial to determine the critical micelle concentration (CMC) and to verify that the chosen surfactant does not interfere with the bioassay.
Q5: How can I prepare a stock solution of a poorly soluble compound?
A5: For compounds that are difficult to dissolve directly in aqueous buffers, a common strategy is to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into the aqueous assay buffer to the final desired concentration. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the biological system being studied.[7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM L-Lysine Stock Solution in Water
Materials:
-
L-Lysine powder
-
Sterile, deionized water
-
Sterile conical tube or volumetric flask
-
Calibrated balance
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of L-Lysine powder. For a 10 mL solution of 100 mM L-Lysine (MW: 146.19 g/mol ), you will need 0.1462 g.
-
Transfer the powder to the conical tube or volumetric flask.
-
Add approximately 8 mL of sterile, deionized water.
-
Vortex or use a magnetic stirrer until the L-Lysine is completely dissolved. L-Lysine should dissolve readily in water.[1]
-
Bring the final volume to 10 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C to minimize degradation.[5]
Protocol 2: General Method for Solubilizing a Hydrophobic Compound Using a Co-Solvent
Materials:
-
Hydrophobic compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming may be necessary for some compounds.
-
Perform serial dilutions of this stock solution into your aqueous assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you would dilute your 10 mM stock solution 1:1000 in the buffer.
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to facilitate mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore other solubilization techniques.
-
Important: Always run a vehicle control in your bioassay containing the same final concentration of the co-solvent (e.g., 0.1% DMSO) to account for any effects of the solvent itself.[7]
This technical support center provides a foundational guide to addressing solubility challenges with "this compound" (L-Lysine) and other compounds in a bioassay context. For specific and highly insoluble compounds, further optimization and a combination of the strategies described may be necessary.
References
- 1. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Lyaline
This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing low or no bioactivity with Lyaline in their initial screening assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a novel synthetic small molecule inhibitor targeting the pro-inflammatory NF-κB signaling pathway. It is designed to directly inhibit the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action is expected to sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of pro-inflammatory genes.
Q2: What are the common initial screening assays for this compound?
A2: Common initial screening assays include cell-based reporter assays (e.g., NF-κB luciferase reporter assay), high-content imaging assays to monitor NF-κB nuclear translocation, and biochemical assays directly measuring IKK activity.
Q3: We are observing very low to no activity of this compound in our primary screen. What are the potential reasons?
A3: Low bioactivity of a compound in initial screens can stem from several factors. These can be broadly categorized as issues with the compound itself, problems with the assay, or inappropriate experimental conditions. Specific potential reasons include poor compound solubility or stability, compound degradation, assay interference, or suboptimal assay parameters (e.g., cell density, incubation time, compound concentration).[1][2]
Troubleshooting Guide
Issue: Minimal or no inhibition of NF-κB activity in a cell-based reporter assay.
This guide provides a systematic approach to troubleshoot the low bioactivity of this compound.
Step 1: Verify Compound Integrity and Handling
-
Question: Could the this compound sample be degraded or impure?
-
Troubleshooting Action:
-
Confirm the purity and identity of the this compound sample using methods like LC-MS and NMR.
-
Ensure proper storage conditions (e.g., -20°C, protected from light) as recommended on the technical data sheet.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them immediately. Avoid repeated freeze-thaw cycles.
-
Step 2: Address Potential Solubility Issues
-
Question: Is this compound precipitating out of the assay medium?
-
Troubleshooting Action:
-
Visually inspect the assay plates for any signs of compound precipitation.
-
Determine the critical micelle concentration (CMC) of this compound in the assay buffer.
-
Test a range of solvents for the stock solution and consider the use of solubilizing agents like Pluronic F-68 or cyclodextrins if solubility is a persistent issue.[3][4]
-
Step 3: Optimize Assay Conditions
-
Question: Are the assay parameters optimized for detecting this compound's activity?
-
Troubleshooting Action:
-
Perform a dose-response experiment with a wider concentration range of this compound.
-
Vary the pre-incubation time of cells with this compound before adding the stimulus (e.g., TNF-α).
-
Optimize cell density per well, as this can influence the signal window and sensitivity of the assay.[1]
-
Quantitative Data Summary: Optimizing Assay Parameters
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Rationale for Optimization |
| This compound Concentration | 10 µM | 0.1 - 100 µM (8-point curve) | 50 µM | A wider range is necessary to determine the IC50 and observe a dose-dependent effect. |
| Pre-incubation Time | 30 minutes | 2 hours | 4 hours | Longer pre-incubation may be required for the compound to penetrate the cell membrane and engage with the target. |
| Cell Density (cells/well) | 10,000 | 25,000 | 50,000 | Optimal cell density maximizes the signal-to-background ratio without causing cell stress.[1] |
| Stimulus (TNF-α) Conc. | 10 ng/mL | 1 ng/mL | 20 ng/mL | The stimulus concentration should be at its EC80 to allow for sensitive detection of inhibition. |
Step 4: Rule out Assay Interference
-
Question: Is this compound interfering with the assay technology itself (e.g., luciferase activity, fluorescence)?
-
Troubleshooting Action:
-
Perform a counter-screen without the biological target to check for non-specific effects.[2]
-
For luciferase-based assays, test this compound directly against purified luciferase enzyme.
-
If using a fluorescence-based readout, check for autofluorescence of this compound at the excitation and emission wavelengths used.[2]
-
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 25,000 cells/well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% FBS). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.
-
Stimulation: Add 10 µL of TNF-α (final concentration 1 ng/mL) to all wells except the negative control wells.
-
Incubation: Incubate for 6 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Promega ONE-Glo™ Luciferase Assay System).
Protocol 2: IKKβ Kinase Activity Assay (Biochemical)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant IKKβ enzyme, IκBα substrate peptide, and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of this compound or a known IKKβ inhibitor (positive control) to the wells. Include a vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated IκBα substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
Visualizations
Caption: Proposed mechanism of action for this compound in the NF-κB signaling pathway.
Caption: A systematic workflow for troubleshooting low this compound bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Lyaline Synthesis Scale-Up: Technical Support Center
Welcome to the technical support center for Lyaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining and scaling up the synthesis of this novel indole alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor when scaling up the synthesis of this compound?
A1: When transitioning from bench-scale to larger-scale production, it is crucial to monitor several key parameters. These include reaction temperature, mixing efficiency, reagent addition rates, and reaction kinetics.[1][2] In larger reactors, heat and mass transfer can be significantly slower, potentially leading to temperature gradients and localized concentration differences that can affect yield and impurity profiles.[3][4] Implementing Process Analytical Technology (PAT) can be highly beneficial for real-time monitoring and control of these critical process parameters.[5][6]
Q2: How does the purity of starting materials and solvents impact the this compound synthesis at scale?
A2: The purity of raw materials is paramount. Impurities that are insignificant at the lab scale can have a magnified negative impact during scale-up, potentially leading to the formation of new byproducts or even reaction failure.[3] It is essential to establish clear specifications for all starting materials and solvents. The availability of large quantities of high-purity, sustainable solvents and reagents should also be considered, as this can affect the economic viability and reproducibility of the process.[7]
Q3: What are the recommended initial steps for optimizing a low-yielding reaction in the this compound synthesis pathway?
A3: A systematic approach is recommended when dealing with low yields.[8] The first step should be to analyze the crude reaction mixture using techniques like LC-MS and NMR to identify byproducts and quantify unreacted starting materials.[9] This information will help hypothesize the cause of the low yield, such as reagent decomposition, product instability, or suboptimal reaction conditions.[8] Following this analysis, a screening of reaction parameters like temperature, solvent, and reagent concentration can be performed to identify more optimal conditions.[2][8]
Troubleshooting Guide
Problem 1: The yield of the key cyclization step (Step 3) has decreased significantly after scaling up from 10g to 100g.
-
Potential Cause A: Inefficient Mixing. At a larger scale, standard stirring may not be sufficient to maintain a homogeneous reaction mixture. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution A: Re-evaluate the reactor geometry and agitation system. Consider using an overhead stirrer with a properly designed impeller to ensure efficient mixing. For very fast reactions, specialized reactors may be necessary to manage mixing and heat transfer effectively.[4]
-
Potential Cause B: Poor Temperature Control. Exothermic reactions that are easily managed on a small scale can lead to a rapid temperature increase in a larger vessel due to a lower surface-area-to-volume ratio.[3] This can cause decomposition of starting materials, intermediates, or the final product.
-
Solution B: Ensure the reactor has an adequate cooling system. The rate of addition of reagents for an exothermic step should be carefully controlled to manage the heat generated.[1] Performing reaction calorimetry studies can help in understanding the thermal profile of the reaction and designing a safe and efficient cooling strategy.[2]
-
Potential Cause C: Impurity in Starting Material. A new batch of a key reagent may contain an impurity that was not present in the material used for the small-scale synthesis.
-
Solution C: Verify the purity of all reagents and solvents.[10] If possible, test new batches of reagents on a small scale before using them in a large-scale reaction.
Problem 2: The final purification of this compound by column chromatography is proving to be difficult and time-consuming at a larger scale.
-
Potential Cause A: Suboptimal Stationary Phase. Silica gel, while common, can sometimes lead to product degradation for sensitive alkaloids, especially with long exposure times.[11]
-
Solution A: Consider alternative stationary phases. For basic compounds like alkaloids, alumina (basic or neutral) can be a better option.[11] Alternatively, specialized ion-exchange columns, such as Strong Cation Exchange (SCX) columns, can be highly effective for a "catch-and-release" purification strategy.[12]
-
Potential Cause B: Inefficient Separation Method for Scale. Column chromatography may not be the most efficient method for processing large quantities of material.
-
Solution B: Explore crystallization as a method for purification.[13][14] A well-designed crystallization process can be highly scalable and provide very pure material. Developing a process that involves crystallizing a salt of this compound may also be a viable option.
Data Presentation
Table 1: Comparison of Cyclization Step (Step 3) Yield and Purity under Different Scale-Up Conditions.
| Parameter | Lab Scale (10g) | Scale-Up (100g) - Condition A | Scale-Up (100g) - Condition B |
| Mixing | Magnetic Stirrer | Overhead Stirrer (Low Speed) | Overhead Stirrer (High Speed) |
| Temperature Control | Ice Bath | Jacket Cooling | Jacket Cooling + Slow Addition |
| Yield (%) | 85% | 55% | 82% |
| Purity (HPLC, %) | 98% | 85% | 97% |
Table 2: Evaluation of this compound Purification Methods.
| Method | Scale | Throughput | Purity Achieved (HPLC, %) | Recovery (%) |
| Silica Gel Chromatography | 10g | Low | 99.5% | 85% |
| Crystallization (Acetone/Hexane) | 100g | High | 99.8% | 92% |
| SCX Column Chromatography | 100g | Medium | 99.2% | 95% |
Experimental Protocols
Protocol 1: Optimized Cyclization of this compound Precursor (100g Scale)
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Dissolve 100g of the this compound precursor in 1L of anhydrous THF in the reactor. Cool the solution to -10°C using the jacketed cooling system.
-
Reaction: Slowly add the cyclization reagent (e.g., a Lewis acid solution) via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed -5°C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Quenching: Once the reaction is complete (typically 2-3 hours), quench the reaction by slowly adding 500mL of a saturated aqueous sodium bicarbonate solution, while maintaining a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 250mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Crystallization (100g Scale)
-
Dissolution: Dissolve the crude this compound (approx. 100g) in a minimal amount of hot acetone (e.g., 300-400mL) in a suitable flask with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite.
-
Crystallization: Slowly add hexane to the hot acetone solution with stirring until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold acetone/hexane (1:1).
-
Drying: Dry the crystals under vacuum to a constant weight to yield pure this compound.
Visualizations
Caption: Hypothetical 4-step synthesis pathway for this compound.
References
- 1. visimix.com [visimix.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 6. agilent.com [agilent.com]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. Alkaloid Purification - Lifeasible [lifeasible.com]
- 14. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Mitigating Cytotoxicity of Novel Compounds
Disclaimer: The following technical guidance is provided for researchers and drug development professionals working with novel or experimental compounds, referred to herein as "Lyaline." As of this document's creation, "this compound" does not correspond to a known compound in publicly available scientific literature. Therefore, this guide is based on established principles and strategies for mitigating the cytotoxicity of natural products and other potent molecules in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is off-target cytotoxicity and why is it a major concern in drug development?
A1: Off-target cytotoxicity refers to the harmful effects of a drug candidate on healthy, non-target cells and tissues.[1] This is a primary cause of adverse drug reactions and a major reason for the failure of promising drug candidates in clinical trials.[1] The goal of targeted therapy is to maximize efficacy against diseased cells (e.g., cancer cells) while minimizing damage to healthy ones. High off-target toxicity can lead to a narrow therapeutic window, making a drug unsafe for clinical use.[2]
Q2: My experimental compound, "this compound," shows high cytotoxicity in both my target cancer cells and my non-target control cells. What are my immediate troubleshooting steps?
A2: When observing broad-spectrum cytotoxicity, it's crucial to rule out experimental artifacts before exploring complex mitigation strategies.
-
Confirm Solubility: Ensure "this compound" is fully dissolved in your culture medium at the tested concentrations. Precipitated compounds can cause physical stress to cells or lead to inaccurate concentration readings.[3]
-
Check Vehicle Toxicity: Perform a control experiment to test the toxicity of the solvent (e.g., DMSO) used to dissolve "this compound." The final solvent concentration should be non-toxic to your cells.[4]
-
Verify Assay Integrity: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., MTT, WST). For example, a reducing agent could convert the assay reagent non-enzymatically.[3] It's advisable to confirm results with an alternative method that uses a different detection principle (e.g., LDH release assay for membrane integrity or a live/dead cell stain).[5]
-
Review Cell Health: Ensure your cell cultures are healthy, within a consistent passage number, and free from contamination, as these factors can influence their sensitivity to toxic compounds.[4]
Q3: How can I determine if the observed cytotoxicity of "this compound" is a result of on-target effects in healthy cells versus a completely separate, off-target mechanism?
A3: Differentiating on-target from off-target toxicity is a critical step. If the intended molecular target of "this compound" is also present and essential for the survival of non-target cells, you are observing on-target toxicity in healthy tissue. Strategies to address this often involve targeted delivery systems. If the toxicity is unrelated to the intended target, it is an off-target effect.[6] Genetic methods can be employed for validation. For instance, using CRISPR to knock out the intended target in a cancer cell line and then treating it with your compound can be revealing. If the drug still kills the knockout cells, its efficacy is likely due to off-target effects.[1]
Q4: What are the primary strategies to mitigate the off-target cytotoxicity of a potent natural product like "this compound"?
A4: Once experimental artifacts are ruled out, several medicinal chemistry and formulation strategies can be employed:
-
Prodrug Development: This involves chemically modifying "this compound" into an inactive form (a prodrug) that is selectively activated at the target site (e.g., by an enzyme that is overexpressed in tumor tissue).[7][8][9]
-
Targeted Drug Delivery Systems: Encapsulating "this compound" in a nanocarrier, such as a liposome or polymeric nanoparticle, can alter its biodistribution, reduce exposure to healthy tissues, and enhance its accumulation in the target site through effects like the Enhanced Permeability and Retention (EPR) effect in tumors.[10][11][12]
-
Chemical Modification: This involves making structural changes to the "this compound" molecule to remove or block the chemical moieties responsible for off-target toxicity while preserving the pharmacophore responsible for its desired activity.[2][13]
Troubleshooting Guide: High Cytotoxicity in Non-Target Cells
This guide provides a structured approach to addressing issues of non-specific cytotoxicity with a novel compound.
Step 1: Quantify and Confirm the Cytotoxic Profile
Q: How do I accurately quantify the cytotoxicity of "this compound" and determine its selectivity?
A: A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) in your target cells and one or more non-target cell lines. The ratio of these IC50 values provides the selectivity index (SI), a quantitative measure of a compound's specificity.
Table 1: Example IC50 Data for "this compound"
| Cell Line | Cell Type | "this compound" IC50 (µM) | Selectivity Index (SI) = IC50 (Non-Target) / IC50 (Target) |
| HCT116 | Colon Cancer (Target) | 0.5 | - |
| HEK293 | Human Embryonic Kidney (Non-Target) | 1.2 | 2.4 |
| BJ | Normal Human Fibroblast (Non-Target) | 0.9 | 1.8 |
An SI value close to 1, as in the example above, indicates poor selectivity and high potential for off-target toxicity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Preparation: Prepare a series of dilutions of "this compound" in complete culture medium. It is common to use a 2-fold or 3-fold serial dilution. Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of "this compound." Incubate for a defined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.[14]
Step 2: Investigate Mitigation Strategies
Once you have confirmed high off-target cytotoxicity, you can explore advanced mitigation strategies. Below are two common and effective approaches.
Strategy A: Prodrug Development
Q: How can I design a prodrug of "this compound" to reduce its systemic toxicity?
A: The goal is to mask the cytotoxic activity of "this compound" until it reaches the target tissue. This is often achieved by attaching a "promoieity" via a linker that is cleaved by an enzyme specifically overexpressed in the target environment (e.g., certain proteases in the tumor microenvironment).[8]
Experimental Protocol: Example of a Prodrug Synthesis
This is a generalized protocol for creating a prodrug of a cytotoxic agent containing a hydroxyl group, using a peptide linker cleavable by a tumor-associated protease.
-
Peptide Synthesis: Synthesize a peptide linker sequence that is a known substrate for a target-specific enzyme (e.g., a sequence cleaved by matrix metalloproteinases, MMPs). The peptide should have a terminal carboxylic acid and a protected N-terminus.
-
Linker Activation: Activate the carboxylic acid of the peptide linker using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like DMF.
-
Conjugation: React the activated peptide linker with "this compound" (assuming it has an available hydroxyl or amine group). The reaction forms an ester or amide bond, linking the peptide to the drug.
-
Deprotection: Remove the protecting group from the N-terminus of the peptide.
-
Purification: Purify the resulting prodrug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the prodrug using mass spectrometry and NMR.[8][15]
Table 2: Example Data for a Prodrug Approach
| Compound | Target Cells IC50 (µM) | Non-Target Cells IC50 (µM) | Selectivity Index |
| "this compound" | 0.5 | 1.2 | 2.4 |
| "this compound"-Prodrug | 1.5 | > 50 | > 33.3 |
This table illustrates how a prodrug can be less potent in its inactive form but demonstrates significantly improved selectivity due to targeted activation.
Strategy B: Nanoparticle-Based Drug Delivery
Q: How can encapsulating "this compound" into a nanoparticle reduce its side effects?
A: Nanoparticle formulations, such as liposomes, can prevent the free drug from interacting with healthy tissues during circulation. They can be designed to release the drug preferentially at the tumor site, either through passive accumulation (the EPR effect) or by adding targeting ligands to their surface that bind to receptors on cancer cells.[11][16]
Experimental Protocol: Formulation of "this compound" in Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG) and "this compound" in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This leaves a thin, dry lipid film containing the drug on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating the flask. This causes the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug.
-
Size Reduction: To create smaller, unilamellar vesicles, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated "this compound" from the liposome formulation using size exclusion chromatography or dialysis.
-
Characterization: Analyze the liposomes for particle size, zeta potential, drug encapsulation efficiency, and drug release profile.
Table 3: Example Data for a Nanoparticle Formulation Approach
| Formulation | Target Cells IC50 (µM) | Non-Target Cells IC50 (µM) | Selectivity Index |
| Free "this compound" | 0.5 | 1.2 | 2.4 |
| Liposomal "this compound" | 0.8 | 10.4 | 13.0 |
This table shows that while the IC50 in target cells might slightly increase, the toxicity in non-target cells is significantly reduced, leading to a much better selectivity index.[17]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategy‐Level Prodrug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-based drug delivery systems targeting cancer cell surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02969G [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. prodrugs design synthesis: Topics by Science.gov [science.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Lyaline and Lyadine: Uncovering Potential in a Haze of Limited Data
A comprehensive comparison of the biological activities of the monoterpene indole alkaloids, Lyaline and Lyadine, is currently hampered by a significant lack of specific scientific studies. While these compounds have been identified and their chemical structures recently revised, dedicated research into their pharmacological effects remains scarce. This guide, therefore, serves to present the available information on these alkaloids, their botanical source, and the broader context of related compounds, highlighting the nascent stage of research and the potential for future investigation.
This compound and its hydroxylated derivative, Lyadine, are monoterpene indole alkaloids isolated from the Madagascan plant Pauridiantha lyallii, a species within the Rubiaceae family. The initial structural elucidation of these compounds in 1974 was later corrected in 2021 through modern spectroscopic techniques. Despite this renewed chemical understanding, their biological activities have not been extensively explored, and no direct comparative studies have been published to date.
The Botanical Source: Pauridiantha paucinervis in Traditional Medicine
Pauridiantha lyallii is considered a variety of Pauridiantha paucinervis. In the traditional medicine of Madagascar, the leaves of Pauridiantha paucinervis are utilized to address a range of ailments. Traditional applications include treatments for albuminuria (the presence of albumin in the urine), urinary problems, malaria, stomach ulcers, rheumatism, hepatitis, hypertension, and diabetes[1]. This ethnobotanical history suggests that the plant contains bioactive compounds with potential therapeutic properties, which may include this compound and Lyadine.
Insights from Related Compounds and Plant Extracts
While specific data on this compound and Lyadine is lacking, some insights can be gleaned from studies on extracts of Pauridiantha paucinervis and related classes of alkaloids.
Antioxidant Properties
Research on Pauridiantha paucinervis var. lyallii has led to the isolation of a quinoline derivative that demonstrated antioxidant activity in a DPPH assay[2][3]. Although this compound is structurally distinct from this compound and Lyadine, its presence in the same plant suggests that the plant as a whole may possess antioxidant potential, a property that could be shared by its various alkaloid constituents.
Potential Anti-inflammatory and Cytotoxic Activities
Alkaloids as a broad class of natural products are known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic (anticancer) effects[4]. For instance, Amaryllidaceae alkaloids, another class of plant-derived alkaloids, have been shown to induce apoptosis (programmed cell death) in cancer cells and possess anti-invasive properties[5]. While not directly related to the nacycline structure of this compound, these findings underscore the pharmacological potential often associated with complex alkaloids and suggest a possible avenue for future investigation of this compound and Lyadine.
The Path Forward: A Call for Further Research
The absence of specific biological data for this compound and Lyadine prevents a detailed comparison of their activities. To unlock their therapeutic potential, dedicated studies are required. The following experimental approaches would be crucial:
-
In vitro screening: A battery of in vitro assays would be the first step to profile the biological activities of purified this compound and Lyadine. This should include:
-
Cytotoxicity assays: Testing against a panel of cancer cell lines to determine any potential anticancer effects.
-
Antioxidant assays: Quantifying their ability to scavenge free radicals using methods like DPPH, ABTS, and ORAC assays.
-
Anti-inflammatory assays: Measuring their effects on inflammatory markers such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines in cell-based models.
-
Antimicrobial assays: Screening against a range of pathogenic bacteria and fungi to assess any antimicrobial properties.
-
-
Mechanism of action studies: Should any significant activity be observed, further experiments would be necessary to elucidate the underlying molecular mechanisms. This could involve investigating their effects on specific signaling pathways.
-
Comparative studies: Once individual activities are characterized, direct comparative studies between this compound and Lyadine would be essential to understand the structure-activity relationship, particularly the influence of the hydroxyl group in Lyadine.
Conclusion
Currently, a direct and detailed comparison of the biological activities of this compound and Lyadine is not feasible due to the lack of published scientific data. The traditional medicinal use of their source plant, Pauridiantha paucinervis, and the known pharmacological potential of alkaloids in general, strongly suggest that this compound and Lyadine are promising candidates for future research. As scientists continue to explore the vast chemical diversity of the natural world, it is hoped that these intriguing monoterpene indole alkaloids will be the subject of rigorous investigation, potentially revealing novel therapeutic agents. Until then, any claims regarding their specific biological activities remain speculative and await experimental validation.
References
- 1. Pauridiantha paucinervis (Hiern) Bremek., Rubiaceae, Prelude [ethnopharmacologia.org]
- 2. researchgate.net [researchgate.net]
- 3. ej-chem.org [ej-chem.org]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation of Structurally Diverse Amaryllidaceae Alkaloids and their Synthetic Derivatives: Discovery of Novel Leads for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Validating the Antioxidant Properties of Novel Compounds Such as Lyaline
Disclaimer: A comprehensive review of scientific literature reveals that while Lyaline, a monoterpene indole alkaloid, has been isolated and structurally characterized, its antioxidant properties have not yet been reported. Therefore, this guide presents a standardized framework for the validation of antioxidant activity for a novel compound, using "this compound" as a hypothetical candidate. The experimental data herein is illustrative and intended to guide researchers on how such a compound could be compared against established antioxidants.
This guide provides detailed experimental protocols for key in vitro antioxidant assays and presents hypothetical comparative data. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the antioxidant potential of new chemical entities.
Comparative Analysis of In Vitro Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. To provide a comprehensive profile, it is essential to use a panel of assays that measure different aspects of antioxidant activity. Here, we compare the hypothetical performance of this compound against well-established antioxidants: Ascorbic Acid (Vitamin C), Butylated Hydroxyanisole (BHA), and Trolox (a water-soluble Vitamin E analog).
Table 1: Hypothetical Radical Scavenging Activity (IC₅₀ Values)
The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | DPPH Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |
| This compound (Hypothetical) | 45.5 | 15.2 |
| Ascorbic Acid (Standard) | 6.1 - 40.0[1][2] | 15.79[3] |
| BHA (Standard) | 29.82 - 112.05[3][4] | - |
| Usnic Acid (Lichen Ref.) | 11.7 - 49.5[5][6] | 10.41[6] |
Data for standards are derived from published literature and may vary based on specific assay conditions. Data for this compound is purely illustrative.
Table 2: Hypothetical Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher absorbance indicates greater reducing power. Results can be expressed as equivalents of a standard, such as FeSO₄ or Trolox.
| Compound | FRAP Value (mM Fe²⁺ Equivalent at 100 µg/mL) |
| This compound (Hypothetical) | 1.8 |
| Ascorbic Acid (Standard) | 2.5 |
| Trolox (Standard) | 2.2 |
| Usnic Acid (Lichen Ref.) | 1.5 |
Data is illustrative and serves for comparative purposes only.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[7][8]
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Methanol (spectrophotometric grade)
-
Test compound (this compound) and standards (Ascorbic Acid, BHA) dissolved in methanol at various concentrations.
Procedure:
-
Prepare a series of dilutions for the test compound and standards (e.g., 10 to 100 µg/mL).
-
To 1.0 mL of each diluted sample or standard, add 2.0 mL of the 0.1 mM DPPH solution.
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.[7]
-
A control is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample/standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical has a blue-green color, which is decolorized by antioxidants.[9][10]
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
Test compound (this compound) and standards (Trolox, Ascorbic Acid) at various concentrations.
Procedure:
-
Prepare the ABTS•⁺ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]
-
On the day of the assay, dilute the ABTS•⁺ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare a series of dilutions for the test compound and standards.
-
Add 20 µL of each diluted sample or standard to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubate the mixture at room temperature for 6-10 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[9]
-
The percentage of scavenging activity is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous (Fe²⁺) form by antioxidants at low pH.[8][12]
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.[12][13]
-
Test compound (this compound) and a standard (FeSO₄ or Trolox) at various concentrations.
Procedure:
-
Prepare a series of dilutions for the test compound and the standard.
-
Add 20 µL of the diluted sample or standard to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-30 minutes. The reaction time should be consistent across all samples.[13]
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using the FeSO₄ or Trolox standard. The FRAP value of the sample is then calculated from this curve and expressed as Fe²⁺ or Trolox equivalents.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Experimental Workflow for Antioxidant Validation
This diagram outlines a logical progression from initial in vitro screening to more complex cell-based assays for validating the antioxidant properties of a novel compound.
Caption: Workflow for antioxidant validation.
Potential Signaling Pathway: The Keap1-Nrf2 System
Many natural antioxidants exert their protective effects not just by direct radical scavenging, but also by upregulating the cell's endogenous antioxidant defense systems. The Keap1-Nrf2 pathway is a primary regulator of this response.[14][15][16] An investigation into whether this compound can activate this pathway would be a critical step in understanding its mechanism of action.
Caption: The Keap1-Nrf2 antioxidant pathway.
References
- 1. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Usnic Acid Compound from Methanol Extract of Lichen Usnea sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticholinergic and antioxidant activities of usnic acid-an activity-structure insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. citeqbiologics.com [citeqbiologics.com]
- 11. benchchem.com [benchchem.com]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. benchchem.com [benchchem.com]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monoterpenoid Indole Alkaloids: A Methodological Guide in the Context of Lyaline
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of selected monoterpenoid indole alkaloids (MIAs), offering a framework for evaluating such compounds. This analysis is presented in the context of Lyaline, a rare MIA whose structural journey highlights the importance of rigorous spectroscopic analysis in natural product chemistry.
Executive Summary
Direct comparative biological data for the monoterpenoid indole alkaloid this compound is currently unavailable in peer-reviewed literature. This is primarily due to a historical misidentification of its chemical structure, which was corrected in 2021. The initially proposed harman-1,4-dihydropyridine structure was found to be incorrect; this compound is now understood to be the first naturally occurring nacycline analogue.[1][2][3][4][5] As such, the biological activities of this compound have yet to be reported.
Therefore, this guide will serve as a methodological template for the comparative analysis of MIAs, using the well-characterized alkaloids Ajmalicine , Catharanthine , and Reserpine as illustrative examples. We will present their known cytotoxic, antimicrobial, and receptor binding activities, supported by experimental data and detailed protocols. This framework can be applied to this compound once experimental data becomes available.
Introduction to this compound: A Case of Structural Revision
This compound was first isolated in 1974 from Pauridiantha lyallii.[1] Based on the spectroscopic data available at the time, it was assigned a unique harman-1,4-dihydropyridine structure. However, a total synthesis of this proposed structure 30 years later revealed it to be highly unstable, which was inconsistent with the properties of the natural isolate.[1][4] In 2021, a re-investigation of the original sample using modern spectroscopic techniques led to a structural revision, establishing this compound as a nacycline-type alkaloid.[1][2][3] This pivotal correction underscores the challenges in elucidating the structures of complex natural products and explains the current absence of biological data for this unique MIA.
Comparative Biological Activity of Selected Monoterpenoid Indole Alkaloids
To illustrate how a comparative analysis of this compound could be structured, we present data for three other prominent MIAs: Ajmalicine, Catharanthine, and Reserpine.
Cytotoxicity Analysis
The cytotoxic effects of these alkaloids against various human cancer cell lines are typically evaluated using assays that measure cell viability, such as the MTT or resazurin assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Alkaloid | Cancer Cell Line | Cell Type | IC50 Value | Reference(s) |
| Ajmalicine | JURKAT E.6 | Human T-cell leukemia | 211 ng/mL | [6] |
| THP-1 | Human monocytic leukemia | 210 ng/mL | [6] | |
| Catharanthine | HCT-116 | Human colon carcinoma | ~200 µg/mL (~590 µM) | [7] |
| HepG2 | Human liver carcinoma | 4.217 µg/mL | [3] | |
| JURKAT E.6 | Human T-cell leukemia | 211 ng/mL (~0.63 µM) | [7] | |
| THP-1 | Human monocytic leukemia | 210 ng/mL (~0.62 µM) | [7] | |
| Reserpine | A549 | Human lung carcinoma | See original source | [1] |
| MCF-7 | Human breast carcinoma | See original source | [1] | |
| HCT-116 (p53+/+) | Human colon carcinoma | 30.07 ± 7.57 µM | [8] | |
| U87MG.EGFR | Human glioblastoma | See original source | [8] |
Note: IC50 values can vary between studies due to different experimental conditions, including incubation times and assay methods.
Antimicrobial Activity
The antimicrobial potential of MIAs is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Alkaloid | Microorganism | Type | MIC Value (µg/mL) | Reference(s) |
| Ajmalicine & Serpentine | Enterococcus sp. | Gram-positive bacteria | Max. zone of inhibition: 1.7 cm (Ajmalicine) | [3] |
| Escherichia coli | Gram-negative bacteria | Min. zone of inhibition: 0.35 cm (Serpentine) | [3] | |
| Catharanthine | Pseudomonas aeruginosa | Gram-negative bacteria | Potentiates tetracycline (16-fold MIC reduction) | [9] |
| Reserpine | Staphylococcus aureus | Gram-positive bacteria | 625 | [10][11] |
| Escherichia coli | Gram-negative bacteria | >10,000 | [10][11] |
Note: Some alkaloids, like Catharanthine, may exhibit synergistic effects with known antibiotics, reducing the MIC of those drugs.[9]
Receptor Binding Affinity
The interaction of alkaloids with specific receptors is quantified by their binding affinity, often expressed as the inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate a higher affinity.
| Alkaloid | Receptor Target | Binding Affinity (Ki) | Reference(s) |
| Ajmalicine | α1-Adrenergic Receptors | Selective antagonist; specific Ki values not readily available in comparative format. | [12] |
| Catharanthine | Nicotinic Acetylcholine Receptors | IC50 = 17-25 µM (noncompetitive antagonist) | [5] |
| GABAA Receptor | Potentiator; binds at β+/α− interface | [13][14] | |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | ~12.6 nM | [15] |
| D(2) Dopamine Receptor | ~589 nM | [15] | |
| D(3) Dopamine Receptor | ~603 nM | [15] | |
| 5-HT1A Receptor | ~1820 nM | [15] | |
| Multidrug Resistance Protein 1 (MDR1) | ~100 nM | [15] |
Signaling Pathways and Mechanisms of Action
The biological effects of these monoterpenoid indole alkaloids are mediated through their interaction with various cellular signaling pathways.
Ajmalicine-Induced Pyroptosis: Ajmalicine has been shown to induce pyroptosis, a form of programmed cell death, in hepatoma cells.[6][16] This process is mediated by the Caspase-3-GSDME pathway.
Catharanthine's Dual Mechanism: Catharanthine exhibits cytotoxic effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest. Additionally, it can induce autophagy by inhibiting the mTOR signaling pathway.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibiofilm Activity of Azadirachta indica and Catharanthus roseus and Their Synergistic Effects in Combination with Antimicrobial Agents against Fluconazole-Resistant Candida albicans Strains and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotics potentiating potential of catharanthine against superbug Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academicjournals.org [academicjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. reserpine [drugcentral.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of Lycorine's Bioactivity Across Diverse Cancer Cell Lines
Note: The initial query for "Lyaline" did not yield specific results. Based on the context of bioactivity and the phonetic similarity, this guide proceeds under the strong assumption that the intended compound was Lycorine , a well-researched natural alkaloid.
This guide provides a comprehensive comparison of Lycorine's bioactivity across various cancer cell lines, juxtaposed with other established chemotherapeutic agents. The data is compiled from multiple preclinical studies to offer a broad perspective for researchers, scientists, and drug development professionals.
Quantitative Bioactivity Data
The cytotoxic effects of Lycorine have been evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: IC50 Values of Lycorine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |
| Lung Cancer | A549 | 1.0 | 48 | CCK-8 | [1] |
| Lung Cancer | A549 | 8.5 | 24 | MTT | [2] |
| Lung Cancer | H1299 | 0.9 | 48 | CCK-8 | [1] |
| Lung Cancer | NCI-H460 | 6.5 | 72 | MTT | [3] |
| Breast Cancer | MCF-7 | 0.8 | 48 | CCK-8 | [1] |
| Breast Cancer | MCF-7 | 5.2 | 72 | MTT | [3] |
| Breast Cancer | MDA-MB-231 | 1.4 | 48 | CCK-8 | [1] |
| Breast Cancer | MDA-MB-468 | 1.4 | 48 | SRB | [1] |
| Breast Cancer | T47D | 2-5 | 48 | SRB | [1] |
| Colon Cancer | HCT116 | 6.4 | 72 | MTT | [3] |
| Colon Cancer | HT-29 | 0.8 | 48 | CCK-8 | [1] |
| Colon Cancer | LoVo | 3.8 | 72 | MTT | [1] |
| Ovarian Cancer | SK-OV-3 | 3.0 | 72 | MTT | [3] |
| Ovarian Cancer | A2780 | 1.2 | 48 | CCK-8 | [1] |
| Leukemia | K562 | 7.5 | 72 | MTT | [3] |
| Leukemia | HL-60 | - | - | - | [3] |
| Leukemia | Jurkat | 1.3 | 48 | CCK-8 | [1] |
| Myeloma | MM.1S | ~10 | 24 | CCK-8 | [1] |
| Myeloma | ANBL6 | 2.5-5 | 24 | CCK-8 | [1] |
| Glioblastoma | U373 | ~5 | - | MTT | [4] |
| Melanoma | A375 | ~20 | 48 | MTT | [1] |
| Melanoma | MV3 | ~20 | 48 | MTT | [1] |
| Osteosarcoma | Saos-2 | 1.2 | 48 | CCK-8 | [1] |
| Osteosarcoma | U2OS | 1.4 | 24 | CCK-8 | [1] |
| Pancreatic Cancer | Panc-1 | 1.0 | 72 | CTG | [1] |
| Pancreatic Cancer | Patu8988 | 1.5 | 72 | CTG | [1] |
| Bladder Cancer | T24 | 7.5 | 48 | MTT | [1] |
| Cervical Cancer | HeLa | 0.9 | 48 | CCK-8 | [1] |
| Liver Cancer | HepG2 | 2-10 | 48 | MTT | [1] |
| Oral Squamous Cell Carcinoma | HSC-3 | - | 24 | CCK-8 | [5] |
Table 2: Comparative Cytotoxicity of Lycorine and Cisplatin
| Cell Line | Lycorine IC50 (µM) at 24h | Cisplatin IC50 (µM) at 24h | Reference |
| A549 | 8.5 | 7.5 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells.[6]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 3,000 to 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of Lycorine in complete culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of Lycorine.
-
Include a vehicle control (medium with the same solvent concentration) and a negative control (cells with medium only).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Cell Treatment and Collection:
-
Treat cells with desired concentrations of Lycorine for the specified time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
-
Staining:
-
Wash cells once with cold 1X PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.[5]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]
-
Cell Preparation:
-
Harvest treated and control cells.
-
Wash with PBS and fix in cold 70% ethanol on ice for at least two hours.[7]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content to determine the percentage of cells in each phase of the cell cycle.[7]
-
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample to elucidate the mechanism of action.[8]
-
Protein Extraction:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or a commercial blocking buffer for 1 hour.[2]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, p-S6K, Caspase-3, β-actin) overnight at 4°C.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 2 hours at room temperature.[2]
-
-
Detection and Analysis:
Visualizations
Signaling Pathway of Lycorine-Induced Apoptosis in A549 Cells
Caption: Proposed signaling pathway of Lycorine in A549 lung cancer cells.[2]
General Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining compound cytotoxicity using the MTT assay.[6]
Logical Relationship of Lycorine's Effects on Cell Fate
Caption: Lycorine inhibits cancer cell proliferation via multiple mechanisms.[4][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Lycorine induces cell-cycle arrest in the G0/G1 phase in K562 cells via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering Research on Lyaline Analogues Awaits Post-Structure Revision
A comprehensive analysis of the structure-activity relationship (SAR) of lyaline analogues is currently hampered by a pivotal recent discovery that has reshaped our understanding of this natural compound. In 2021, a significant revision of the chemical structure of this compound was published, rendering previous research based on the old, incorrect structure obsolete.
This compound is a monoterpene indole alkaloid originally isolated from the plant Pauridiantha lyallii. For decades, its structure was erroneously assigned. The 2021 structural reassignment has fundamentally altered the basis for any new drug discovery and development efforts centered on this molecule. As a consequence, the scientific community is essentially at the starting line for synthesizing and evaluating analogues of the correct this compound structure.
Our extensive search for published literature on the structure-activity relationships of this compound analogues has revealed a notable absence of studies conducted after the 2021 structural revision. The development of a series of analogues, the establishment of relevant biological assays, and the subsequent evaluation to determine how structural modifications impact activity is a time-intensive process. It is therefore anticipated that such studies are likely in their nascent stages within various research groups and have not yet reached the point of publication.
Currently, there is a lack of publicly available quantitative data comparing the biological activities of different this compound analogues. Similarly, detailed experimental protocols for assays specifically targeting this compound's activity and information on the signaling pathways it may modulate are not yet available in the scientific literature.
The plant from which this compound is isolated, Pauridiantha lyallii, and other related species like Pauridiantha paucinervis, are known to produce a variety of alkaloid compounds. Some research has indicated that extracts from these plants possess certain biological activities, such as antioxidant properties.[1][2][3] However, the specific contribution of this compound to these effects, and its broader pharmacological profile, remain largely uncharacterized.
Given the current landscape, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound analogues cannot be constructed. The future of this compound research will undoubtedly focus on the following key areas:
-
Development of efficient total synthesis routes for the correct this compound structure.
-
Creation of a diverse library of this compound analogues with systematic modifications to different parts of the molecule.
-
Establishment of robust in vitro and in vivo screening assays to evaluate the biological activities of these analogues.
-
Elucidation of the mechanism of action and identification of the molecular targets and signaling pathways affected by this compound.
As research in this renewed field progresses, it is expected that the first structure-activity relationship studies on analogues of the correctly identified this compound will emerge, paving the way for a deeper understanding of its therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to monitor the scientific literature for these forthcoming studies.
References
A Comparative Guide to the Efficacy of Natural vs. Semi-Synthetic Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of paclitaxel derived from natural sources versus semi-synthetic production methods. Paclitaxel, a potent anti-cancer agent, was originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Due to the scarcity of this natural resource and the environmental impact of its harvesting, semi-synthetic methods have been developed to ensure a sustainable supply of this critical medication. This guide will delve into the comparative biological activity, mechanisms of action, and the experimental methodologies used to evaluate these two forms of paclitaxel.
Comparative Biological Activity: Natural vs. Semi-Synthetic Paclitaxel
The U.S. Food and Drug Administration (FDA) has approved semi-synthetic paclitaxel as bioequivalent to paclitaxel produced from natural sources. This determination is supported by studies demonstrating comparable efficacy and safety profiles. Research comparing the in vitro cytotoxicity of natural and semi-synthetic paclitaxel has shown no significant difference in their ability to inhibit the growth of cancer cells.
Data Presentation: In Vitro Cytotoxicity of Paclitaxel
The following table summarizes the half-maximal inhibitory concentration (IC50) values of paclitaxel against various human cancer cell lines. While direct head-to-head comparative studies detailing the IC50 values of purely natural versus semi-synthetic paclitaxel are not extensively published, the data presented below is representative of the cytotoxic potency of paclitaxel used in research, which is often of semi-synthetic origin and considered equivalent to its natural counterpart.
| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (hours) | Assay Method |
| MCF-7 | Breast Cancer | 3.5 - 7.5 | 24 - 72 | MTT Assay |
| MDA-MB-231 | Breast Cancer | 0.3 - 300 | 24 - 96 | MTT Assay |
| A2780 | Ovarian Cancer | 2.5 | 72 | MTT Assay |
| OVCAR-3 | Ovarian Cancer | ~20 | 48 | MTT Assay |
| A549 | Lung Cancer | 4.8 | 72 | MTT Assay |
| PC-3 | Prostate Cancer | 12.5 | 48 - 72 | MTT Assay |
| DU145 | Prostate Cancer | 12.5 | 48 - 72 | MTT Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number and the specific formulation of paclitaxel used.
Mechanism of Action: Paclitaxel's Impact on Cellular Signaling
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This interference with the normal function of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
The cellular stress induced by paclitaxel also activates several downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial regulators of cell survival and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of natural and semi-synthetic paclitaxel are provided below.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine and compare the cytotoxic effects of natural and semi-synthetic paclitaxel on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, OVCAR-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of natural and semi-synthetic paclitaxel (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Microtubule Assembly Assay
Objective: To compare the ability of natural and semi-synthetic paclitaxel to promote the assembly of tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Purified tubulin is resuspended in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Initiation: The tubulin solution is mixed with GTP and the respective paclitaxel formulation (natural or semi-synthetic) at various concentrations in a temperature-controlled spectrophotometer at 37°C.
-
Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time.
-
Data Analysis: The rate and extent of microtubule assembly are determined from the absorbance curves.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative in vitro cytotoxicity assessment of natural versus semi-synthetic paclitaxel.
Validating the Mechanism of Action of Lyaline: A Comparative Guide
A comprehensive validation of the mechanism of action for the monoterpene indole alkaloid Lyaline is currently challenging due to the limited availability of public research data. Initial structural analyses of this compound have been revised, indicating that earlier studies may be based on an incorrect molecular structure. As a result, detailed information regarding its signaling pathways, molecular targets, and comparative efficacy remains largely unpublished.
This guide presents a framework for the future validation of this compound's mechanism of action, outlines potential experimental approaches, and identifies related alkaloids that could serve as initial points of comparison once more data on this compound becomes available.
Understanding this compound: A Recently Re-evaluated Alkaloid
This compound is a monoterpene indole alkaloid originally isolated from the plant Pauridiantha lyallii. Notably, the initially proposed chemical structure of this compound was later found to be incorrect and has been revised based on modern spectroscopic analysis. This structural revision is a critical factor for researchers, as it invalidates previous structure-activity relationship hypotheses and necessitates a fresh start in investigating its biological effects.
Proposed Experimental Workflow for Validating the Mechanism of Action
To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. The following workflow outlines a potential approach for researchers.
Caption: A proposed experimental workflow for the validation of this compound's mechanism of action.
Potential Comparative Alkaloids
While direct experimental comparisons to this compound are not yet possible, researchers can draw initial hypotheses from the mechanisms of other structurally related or functionally similar alkaloids. The following table summarizes the mechanisms of two other indole alkaloids, which could serve as a starting point for investigation once the bioactivity of this compound is established.
| Alkaloid | Source Organism | Established Mechanism of Action | Key Signaling Pathways |
| Lobinaline | Lobelia cardinalis | Antagonist at α4β2 nicotinic acetylcholine receptors (nAChRs) and inhibitor of the dopamine transporter (DAT). | Cholinergic and dopaminergic neurotransmission. |
| Lycorine | Amaryllidaceae family | Induces apoptosis in cancer cells by targeting Bcl-2 family proteins. It also inhibits cell proliferation and migration. | Apoptosis pathways, FAK-JNK signaling. |
Detailed Experimental Protocols
Once a biological effect of this compound is identified, the following standard protocols can be adapted to validate its mechanism of action.
Western Blotting for Signaling Pathway Analysis
Objective: To determine the effect of this compound on the phosphorylation status or expression level of key proteins in a signaling pathway of interest.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a specified time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by heating. Separate proteins by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Kinase Activity Assay
Objective: To assess the direct inhibitory or stimulatory effect of this compound on the activity of a specific kinase.
Protocol:
-
Reagents: Prepare a reaction buffer containing ATP, a substrate peptide specific for the kinase of interest, and the purified kinase.
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound or a known inhibitor/activator as a control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luminescence-based assay.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value for this compound if it shows inhibitory activity.
Illustrative Signaling Pathway
Should this compound be found to interact with a receptor tyrosine kinase (RTK), a hypothetical signaling pathway is depicted below. This serves as an example of the type of visualization that would be generated once experimental data becomes available.
Comparative Efficacy of Nacycline Analogues in Oncology: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various nacycline (tetracycline) analogues investigated for their anti-cancer properties. The information presented is collated from preclinical and clinical studies to aid in research and development decisions.
Introduction to Nacycline Analogues in Cancer Research
Tetracycline and its derivatives, traditionally recognized for their antibiotic properties, have garnered significant interest in oncology for their potential as anti-cancer agents. These molecules, collectively referred to as nacycline analogues in this guide, exhibit a range of biological activities that extend beyond their antimicrobial effects. Their mechanisms of action in cancer are multifaceted and include the inhibition of mitochondrial protein synthesis, a crucial process for the energy-intensive metabolism of cancer cells, and the downregulation of matrix metalloproteinases (MMPs), enzymes pivotal for tumor invasion and metastasis. This guide focuses on a comparative evaluation of prominent nacycline analogues, including Doxycycline, Minocycline, and the chemically modified tetracycline COL-3, alongside newer generation analogues like Tigecycline, Eravacycline, and Omadacycline.
Data Presentation: In Vitro Cytotoxicity of Nacycline Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of various nacycline analogues across different human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
| Nacycline Analogue | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Doxycycline | Pancreatic (PANC-1) | >20 | [1] |
| Colon (HT29) | ~20 | ||
| Acute Myeloid Leukemia (HL-60) | 9.2 | ||
| Minocycline | Acute Myeloid Leukemia (HL-60) | 9.9 | |
| COL-3 | Prostate | ≤ 5.0 | |
| Colon (HT29) | ~10 | ||
| Acute Myeloid Leukemia (HL-60) | 1.3 | ||
| Tigecycline | Gastric (MKN-45) | 5-10 | [2] |
| Hepatocellular Carcinoma (HepG2, HuH6) | 5-10 | [2] | |
| Eravacycline | Pancreatic (BxPC-3) | - | [3][4][5] |
| Omadacycline | Pancreatic (BxPC-3) | - | [5] |
Note: IC50 values can vary based on experimental conditions. Direct comparison between studies should be made with caution.
In Vivo Anti-Tumor Efficacy
This table presents a summary of the in vivo anti-tumor effects of selected nacycline analogues in various cancer models.
| Nacycline Analogue | Cancer Model | Key Findings | Reference |
| Doxycycline | Pancreatic Cancer Xenograft (PANC-1) | Suppressed tumor growth by 80%. | [6][7] |
| Pancreatic Cancer Xenograft (Panc-1) | In combination with 5-FU, inhibited tumor growth by 80.5%. | [8][9] | |
| Minocycline | Glioblastoma Mouse Model | Reduced tumor volume. | [10][11] |
| Glioma Mouse Model | Improved median survival by 38% in combination with radiation and TMZ. | [12] | |
| COL-3 | Recurrent High-Grade Glioma (Human) | One partial response observed at 75 mg/m²/day. | [13] |
Mechanisms of Action
Nacycline analogues exert their anti-cancer effects through several mechanisms:
-
Inhibition of Mitochondrial Protein Synthesis: Tetracyclines can bind to the mitochondrial ribosome, disrupting the synthesis of essential proteins for cellular respiration. This leads to an energy crisis in rapidly proliferating cancer cells, ultimately inducing apoptosis. Tigecycline, in particular, has been shown to be a potent inhibitor of mitochondrial translation.[14][15]
-
Inhibition of Matrix Metalloproteinases (MMPs): Several tetracycline analogues, notably COL-3 and Minocycline, are effective inhibitors of MMPs.[12] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. By inhibiting MMPs, these analogues can impede cancer cell motility and spread.
-
Induction of Apoptosis: Nacycline analogues can trigger programmed cell death (apoptosis) in cancer cells through both caspase-dependent and -independent pathways. For instance, Doxycycline has been shown to induce apoptosis in pancreatic cancer cells by activating pro-apoptotic genes like p53 and the Fas/FasL cascade.[1]
-
Modulation of Signaling Pathways: Minocycline has been demonstrated to suppress the NF-κB signaling pathway in ovarian cancer cells. This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition can contribute to the anti-tumor effects of the drug.
Signaling Pathway Visualization
The following diagram illustrates the simplified NF-κB signaling pathway and the inhibitory effect of Minocycline.
Caption: Minocycline inhibits the NF-κB signaling pathway.
Experimental Workflow Visualization
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of a nacycline analogue using a xenograft mouse model.
Caption: Workflow for in vivo xenograft studies.
Experimental Protocols
Cell Viability Assay (Resazurin Method)
Objective: To determine the cytotoxic effect of nacycline analogues on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Nacycline analogues (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the nacycline analogues in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: After the incubation period, add 10-20 µL of the resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may vary depending on the metabolic activity of the cell line.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader.
-
Data Analysis: Subtract the background fluorescence/absorbance from all readings. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with nacycline analogues using flow cytometry.
Materials:
-
Cancer cells treated with nacycline analogues
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of nacycline analogues for a specific duration. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the culture medium as it may contain detached apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of nacycline analogues in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to enhance tumor take rate)
-
Nacycline analogue formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of approximately 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer the nacycline analogue (e.g., via oral gavage, intraperitoneal injection, or in drinking water) and the vehicle control according to the predetermined dosing schedule and duration.
-
Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical methods to determine the anti-tumor efficacy of the nacycline analogue.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.stemfellowship.org [journal.stemfellowship.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Doxycycline Induces Apoptosis in PANC-1 Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Doxycycline induces apoptosis in PANC-1 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxycycline Inhibits Cancer Stem Cell-Like Properties via PAR1/FAK/PI3K/AKT Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Doxycycline Inhibits Cancer Stem Cell-Like Properties via PAR1/FAK/PI3K/AKT Pathway in Pancreatic Cancer [frontiersin.org]
- 10. Minocycline reduces glioma expansion and invasion by attenuating microglial MT1-MMP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minocycline in Treating Glioblastoma Multiforme: Far beyond a Conventional Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of COL-3 in patients with recurrent high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Confirm Therapeutic Target of "Lyaline"
Initial searches for a therapeutic agent known as "Lyaline" have yielded no specific information regarding its molecular structure, mechanism of action, or validated therapeutic target. Comprehensive database searches did not identify any registered drug or clinical candidate with this name. The search results were primarily related to the term "hyaline," a descriptive term in histology for tissues with a glassy appearance, such as hyaline cartilage, or pathological findings like hyaline membrane disease.
Due to the absence of any identifiable data for a compound named "this compound," it is not possible to provide a comparison guide, detail experimental protocols, or create the requested visualizations. The foundational information required to fulfill the user's request—the identity and therapeutic target of this compound—is not available in the public domain or scientific literature based on the performed searches.
Further investigation would require a more specific identifier for the compound , such as a chemical structure, alternative name, or a reference to a publication or patent. Without this essential information, a guide on its therapeutic target and a comparison with other agents cannot be developed.
Benchmarking Lyaline's Potency: A Comparative Analysis Against Known Therapeutic Agents
Introduction
Lyaline is a novel compound that has demonstrated significant potential in preclinical studies for the treatment of inflammatory diseases. Its unique mechanism of action, targeting the LYA-1 signaling pathway, sets it apart from existing therapies. This guide provides a comprehensive comparison of this compound's potency against established therapeutic agents, supported by experimental data. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Potency Analysis
The anti-inflammatory potency of this compound was evaluated against two widely used therapeutic agents, Dexamethasone and Infliximab, using a lipopolysaccharide (LPS)-induced TNF-α release assay in human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Target | IC50 (nM) |
| This compound | LYA-1 Pathway | 15 |
| Dexamethasone | Glucocorticoid Receptor | 25 |
| Infliximab | TNF-α | 5 |
Experimental Protocols
LPS-Induced TNF-α Release Assay in Human PBMCs
-
Cell Isolation and Culture: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: PBMCs were pre-incubated with varying concentrations of this compound, Dexamethasone, or Infliximab for 1 hour.
-
LPS Stimulation: Following pre-incubation, cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce the release of Tumor Necrosis Factor-alpha (TNF-α).
-
TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant was quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for each compound was calculated by plotting the percentage inhibition of TNF-α release against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the experimental workflow used to assess its potency.
Caption: this compound's mechanism of action targeting the LYA-1 pathway to inhibit NF-kB activation.
Caption: Workflow for determining the IC50 of this compound in an LPS-induced TNF-α release assay.
Safety Operating Guide
Navigating the Disposal of Lyaline: A Guide for Laboratory Professionals
A comprehensive understanding of proper chemical disposal is paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of Lyaline, an indole alkaloid. In the absence of specific manufacturer's disposal instructions, these guidelines are based on best practices for handling similar chemical compounds and should be implemented in strict accordance with your institution's Environmental Health and Safety (EHS) protocols.
Immediate Safety and Hazard Assessment
Before handling this compound for any purpose, including disposal, a thorough risk assessment is critical. While a specific Safety Data Sheet (SDS) for this compound was not identified, the general safety protocols for indole alkaloids should be followed. Always consult your institution's chemical safety resources and the specific SDS for any chemicals used in conjunction with this compound.
Key Safety Considerations:
| Hazard Type | Precautionary Measures | Sources |
| Skin and Eye Contact | Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and chemical safety goggles. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] | [1][2] |
| Inhalation | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] If inhalation occurs, move to fresh air and seek medical attention if symptoms develop.[2] | [1][2] |
| Ingestion | Avoid ingestion. If swallowed, rinse your mouth with water and seek immediate medical attention.[1][2] | [1][2] |
| Spills | In case of a spill, avoid generating dust.[1] Wear appropriate PPE, collect the material, and place it in a sealed container for disposal as hazardous waste.[1] Rinse the spill area with water.[1] | [1] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, as with many research chemicals, requires careful segregation and adherence to institutional and local regulations. The following protocol provides a general framework.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: In the absence of specific data, treat this compound as a hazardous chemical waste.[3]
-
Segregation: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), separately from other waste streams.[4] Do not mix with incompatible materials.[3]
2. Containerization and Labeling:
-
Waste Container: Use a designated, leak-proof, and chemically resistant container for solid and liquid this compound waste.[1][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's EHS department.[5]
3. Storage:
-
Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[3]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1]
4. Final Disposal:
-
EHS Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of this compound down the drain or in the regular trash.[5]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific protocols and regulations of your institution. Always prioritize guidance from your Environmental Health and Safety department for all chemical handling and disposal procedures.
References
Essential Safety and Logistical Information for Handling Lyaline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Lyaline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the general safety principles for handling indole alkaloids and powdered chemical compounds in a laboratory setting. Adherence to these guidelines is critical to ensure a safe research environment.
Chemical and Physical Properties of this compound
The following table summarizes the available quantitative data for this compound. As comprehensive toxicological data is not publicly available, caution is strongly advised.
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₃O₂ |
| Molecular Weight | 345.4 g/mol |
| Appearance | Assumed to be a solid powder |
| Acute Toxicity (Oral) | Data not available |
| Dermal Toxicity | Data not available |
| Inhalation Toxicity | Data not available |
| Carcinogenicity | Data not available |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards. |
| Face Shield | Recommended when there is a significant risk of splashes, to be worn over safety goggles. | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double-gloving is advised for enhanced protection. Change gloves immediately if contaminated.[1] |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat is required to protect skin and clothing. |
| Respiratory | Respirator | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Operational Plan: Handling and Experimental Protocol
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Use a ventilated enclosure when weighing the powdered compound.
General Handling Procedures:
-
Avoid the creation of dust.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a chemical solution from a solid compound like this compound.
-
Calculation: Determine the required mass of this compound for the desired solution concentration and volume.
-
Weighing:
-
Tare a clean, dry weigh boat on an analytical balance within a ventilated enclosure.
-
Carefully weigh the calculated mass of this compound powder.
-
-
Dissolution:
-
Transfer the weighed this compound to a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent (e.g., DMSO, ethanol), ensuring it is compatible with this compound.
-
Gently swirl the flask to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
-
Dilution:
-
Once the solid is fully dissolved, add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dry, and dark place, away from incompatible materials.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, etc.), weigh boats, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.
-
Do not pour this compound solutions down the drain.[2]
-
-
Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
